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  • Product: 6N-Hydroxymethyl Adefovir Dipivoxil
  • CAS: 323201-04-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and Analytical Profiling of 6N-Hydroxymethyl Adefovir Dipivoxil: A Technical Whitepaper

Executive Summary Adefovir dipivoxil is an orally administered acyclic nucleotide analog reverse-transcriptase inhibitor (ntRTI) widely utilized in the management of chronic hepatitis B viral infections[1]. Due to its bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adefovir dipivoxil is an orally administered acyclic nucleotide analog reverse-transcriptase inhibitor (ntRTI) widely utilized in the management of chronic hepatitis B viral infections[1]. Due to its bis(pivaloyloxymethyl) prodrug architecture, the active pharmaceutical ingredient (API) exhibits known chemical stability challenges, primarily hydrolysis and dimerization[1]. However, a critical and often under-characterized degradation pathway involves the modification of the adenine core, leading to the formation of 6N-hydroxymethyl adefovir dipivoxil .

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with an in-depth mechanistic understanding of this specific impurity. This whitepaper elucidates its chemical structure, the causality behind its formation, and a self-validating analytical protocol for its precise quantification.

Chemical Identity and Molecular Architecture

6N-hydroxymethyl adefovir dipivoxil (also known as Adefovir Dipivoxil Impurity I) is a derivative where the exocyclic primary amine (N6) of the adenine ring has been substituted with a hydroxymethyl group (-CH₂OH)[2].

Structurally, the molecule retains the acyclic phosphonomethoxyethyl linker and the two lipophilic pivaloyloxymethyl (POM) ester prodrug moieties that facilitate oral bioavailability. The modification is highly localized to the nucleobase. This structural alteration increases the molecular weight by exactly 30.03 g/mol (the mass of a formaldehyde adduct) compared to the parent API[2].

Quantitative Data Summary
Physicochemical PropertyValue / Description
Chemical Name 6N-Hydroxymethyl Adefovir Dipivoxil[2]
IUPAC Name ((((2-(6-((hydroxymethyl)amino)-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)[2]
CAS Registry Number 323201-04-3[2]
Molecular Formula C₂₁H₃₄N₅O₉P[2]
Molecular Weight 531.5 g/mol [2]
Parent API Adefovir Dipivoxil (CAS: 142340-99-6; MW: 501.47 g/mol )[1]

Mechanistic Causality: Formation of the Hemiaminal Impurity

Understanding the origin of 6N-hydroxymethyl adefovir dipivoxil requires examining the microenvironment of the formulated drug product. The formation of this impurity is driven by a classic amine-aldehyde nucleophilic addition reaction[3].

The Causality of Formation:

  • Source of the Electrophile: Trace amounts of formaldehyde (HCHO) are frequently generated in pharmaceutical formulations through the oxidative degradation of common excipients (such as polyethylene glycol, PEG) or from residual solvents like dichloromethane (DCM)[4].

  • Nucleophilic Attack: The parent API possesses an active primary amine group at the N6 position of the adenine ring. This exocyclic amine is highly nucleophilic and readily attacks the highly electrophilic carbonyl carbon of the trace formaldehyde[3].

  • Hemiaminal Stabilization: This nucleophilic addition yields a hemiaminal (N-hydroxymethylamine)[3]. While many hemiaminals proceed to form imines via the elimination of water, the steric and electronic environment of the adenine ring can stabilize the hemiaminal intermediate, resulting in the isolable 6N-hydroxymethyl impurity.

G A Adefovir Dipivoxil (API) Exocyclic N6-Amine D Nucleophilic Attack (N6-Amine on HCHO) A->D B Excipient Degradation (e.g., PEG, Residual DCM) C Formaldehyde (HCHO) Electrophilic Carbonyl B->C Oxidation/Hydrolysis C->D E 6N-Hydroxymethyl Adefovir Dipivoxil (Hemiaminal Impurity) D->E Hemiaminal Formation

Mechanistic pathway of 6N-hydroxymethyl adefovir dipivoxil formation via formaldehyde attack.

Analytical Methodology: A Self-Validating Protocol for Detection

Because adefovir dipivoxil is highly susceptible to hydrolytic degradation in alkaline environments[5], any analytical protocol must be a self-validating system that prevents ex vivo degradation during sample processing. The following LC-MS/MS and HPLC-UV workflow is engineered to isolate and quantify the hemiaminal impurity without artificially inducing POM ester cleavage.

Step-by-Step Experimental Workflow

Step 1: Sample Preparation and Quenching

  • Action: Extract the formulated drug product or stressed API using a chilled (4°C) Methanol/Water (50:50, v/v) diluent.

  • Causality: Adefovir dipivoxil degrades rapidly under alkaline hydrolytic stress[5]. Utilizing a neutral, temperature-controlled organic-aqueous mixture quenches further degradation of the labile pivaloyloxymethyl (POM) groups while maintaining the solubility of the hemiaminal impurity.

Step 2: Chromatographic Separation (HPLC)

  • Action: Employ a C18 reverse-phase stationary phase (150 x 4.6 mm, 5 μm). Run a gradient elution using 10 mM ammonium acetate as the aqueous buffer and acetonitrile as the organic modifier[5].

  • Causality: The 10 mM ammonium acetate buffer maintains a mildly acidic environment (pH ~4.5). This specific pH is critical: it suppresses the ionization of the phosphonate linker (retaining the molecule on the non-polar C18 column) while protonating the adenine ring to prevent peak tailing[5]. Furthermore, it avoids the alkaline conditions that would otherwise destroy the prodrug structure.

Step 3: Mass Spectrometric Detection (LC-MS/MS)

  • Action: Utilize Electrospray Ionization in positive ion mode (ESI+). Monitor the UV absorbance simultaneously at 260 nm.

  • Causality: The adenine chromophore provides strong UV absorbance at 260 nm for accurate area-under-the-curve (AUC) quantification. In the MS system, the protonated adenine core readily accepts a charge. While the parent adefovir dipivoxil yields an [M+H]⁺ at m/z 502.5, the 6N-hydroxymethyl impurity will present a distinct [M+H]⁺ at m/z 532.5. This exact +30 Da mass shift validates the covalent addition of the hydroxymethyl group.

Pharmacological and Regulatory Implications

The presence of 6N-hydroxymethyl adefovir dipivoxil is not merely a chromatographic curiosity; it carries significant implications for drug efficacy and safety under ICH Q3A/Q3B guidelines.

  • Efficacy Reduction: The N6-amine of the adenine ring is biologically critical. Once the prodrug is intracellularly hydrolyzed to its active diphosphate form, the N6-amine participates in the hydrogen bonding required for proper base-pairing with viral DNA. Steric hindrance or electronic alteration at this site via hydroxymethylation can abrogate its ability to inhibit the reverse transcriptase enzyme.

  • Toxicological Risk: Hemiaminals can act as reversible reservoirs. Upon administration, shifts in physiological pH can drive the equilibrium backward, releasing free formaldehyde in vivo. Consequently, rigorous excipient compatibility studies and strict control of residual solvents (like DCM) are mandatory to suppress this degradation pathway during the drug product lifecycle[3],[4].

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Exploratory

A Technical and Theoretical Whitepaper on 6N-Hydroxymethyl Adefovir Dipivoxil: Exploring a Novel Prodrug Candidate

This technical guide provides a comprehensive analysis of 6N-hydroxymethyl adefovir dipivoxil, a derivative of the well-established antiviral agent adefovir dipivoxil. Designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of 6N-hydroxymethyl adefovir dipivoxil, a derivative of the well-established antiviral agent adefovir dipivoxil. Designed for researchers, scientists, and drug development professionals, this document delves into the known pharmacology of the parent compound, the theoretical implications of N6-hydroxymethylation, and proposes detailed experimental workflows for the characterization of this novel entity.

Introduction: The Clinical Landscape of Adefovir Dipivoxil in Chronic Hepatitis B

Chronic hepatitis B virus (HBV) infection remains a significant global health challenge, often leading to severe liver complications such as cirrhosis and hepatocellular carcinoma.[1] Nucleotide and nucleoside analogs are mainstays in the management of chronic hepatitis B, and adefovir dipivoxil has been a key therapeutic agent in this class.[2][3]

Adefovir dipivoxil is an oral prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[2][4] Its development was a crucial step to overcome the poor oral bioavailability of the parent adefovir.[4] The dipivoxil ester moieties enhance its lipophilicity, facilitating absorption from the gastrointestinal tract.[4]

The Prodrug Strategy and Mechanism of Action

Once absorbed, adefovir dipivoxil undergoes rapid hydrolysis by cellular esterases to release adefovir.[5][6] Subsequently, cellular kinases phosphorylate adefovir to its active diphosphate form, adefovir diphosphate.[5][6] This active metabolite is the key player in the antiviral activity.

Adefovir diphosphate acts as a competitive inhibitor of HBV DNA polymerase (a reverse transcriptase).[7] It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the elongating viral DNA chain.[7] Upon incorporation, it leads to chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[7][8]

Metabolic Activation Pathway of Adefovir Dipivoxil

Metabolic Activation of Adefovir Dipivoxil cluster_absorption Gastrointestinal Tract & Bloodstream cluster_intracellular Hepatocyte cluster_action Viral Replication Inhibition Adefovir_Dipivoxil Adefovir Dipivoxil (Oral Administration) Adefovir Adefovir (PMEA) Adefovir_Dipivoxil->Adefovir Esterase-mediated hydrolysis Adefovir_MP Adefovir Monophosphate (ADMP) Adefovir->Adefovir_MP Adenylate Kinase Adefovir_DP Adefovir Diphosphate (ADDP) - Active Metabolite Adefovir_MP->Adefovir_DP Nucleoside Diphosphate Kinase HBV_DNA_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_DNA_Polymerase Competitive Inhibition (vs dATP) DNA_Chain_Termination DNA Chain Termination HBV_DNA_Polymerase->DNA_Chain_Termination Incorporation

Caption: Metabolic activation of adefovir dipivoxil to its active diphosphate form.

Introducing 6N-Hydroxymethyl Adefovir Dipivoxil: A Novel Derivative

6N-hydroxymethyl adefovir dipivoxil is a derivative of adefovir dipivoxil, characterized by the addition of a hydroxymethyl (-CH2OH) group to the N6 position of the adenine base.[5]

Compound Molecular Formula Molecular Weight ( g/mol )
Adefovir Dipivoxil C20H32N5O8P501.47
6N-Hydroxymethyl Adefovir Dipivoxil C21H34N5O9P531.5

Table 1: Molecular properties of adefovir dipivoxil and its 6N-hydroxymethyl derivative.

The rationale for such a modification in medicinal chemistry often revolves around enhancing the therapeutic index by improving efficacy, altering solubility, or reducing off-target effects. The hydroxymethyl group can introduce new hydrogen bonding capabilities, potentially influencing the binding affinity of the active metabolite to the target enzyme.

Pharmacological Activity and Binding Affinity: A Theoretical Perspective

While specific experimental data for 6N-hydroxymethyl adefovir dipivoxil is not yet publicly available, we can hypothesize its pharmacological profile based on the known properties of adefovir and the chemical nature of the hydroxymethyl group.

Expected Pharmacological Activity

The antiviral activity of 6N-hydroxymethyl adefovir dipivoxil is expected to follow the same mechanistic pathway as its parent compound. The key determinant of its potency will be the efficiency of its conversion to the active diphosphate metabolite and the binding affinity of this metabolite for HBV DNA polymerase.

The N6-hydroxymethyl group could potentially influence:

  • Enzyme kinetics: The rates of hydrolysis and phosphorylation might be altered.

  • Target binding: The hydroxymethyl group could form an additional hydrogen bond with amino acid residues in the active site of HBV DNA polymerase, potentially increasing binding affinity and inhibitory potency.

  • Resistance profile: Altered binding characteristics might affect the activity against adefovir-resistant HBV strains.

Postulated Binding Affinity

The binding affinity of adefovir diphosphate for HBV DNA polymerase is a critical parameter. Molecular modeling and docking studies of adefovir diphosphate have provided insights into its interaction with the enzyme's active site.[2][9] The introduction of a hydroxymethyl group at the N6 position of the adenine ring could enhance this interaction. This hypothesis, however, requires experimental validation.

Proposed Experimental Protocols for Characterization

To ascertain the pharmacological profile of 6N-hydroxymethyl adefovir dipivoxil, a series of well-defined experiments are necessary. The following protocols are proposed as a comprehensive approach to its characterization.

Synthesis of 6N-Hydroxymethyl Adefovir Dipivoxil

A plausible synthetic route, based on available information, is outlined below.[5][10][11]

Step 1: Synthesis of 9-(2-hydroxyethyl)-6-hydroxymethyladenine

  • React adenine with a suitable protecting group for the N6-amino group.

  • Introduce the hydroxymethyl group at the N6 position using formaldehyde.

  • Alkylate the N9 position with 2-chloroethanol.

  • Deprotect the N6 position.

Step 2: Phosphonylation

  • React the product from Step 1 with diethyl phosphite in the presence of a suitable base to introduce the phosphonate group.

Step 3: Esterification

  • Hydrolyze the diethyl phosphonate to the phosphonic acid.

  • React the phosphonic acid with chloromethyl pivalate in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent to form the dipivoxil ester.

Step 4: Purification and Characterization

  • Purify the final product using column chromatography.

  • Characterize the structure and purity using NMR, mass spectrometry, and HPLC.

In Vitro Antiviral Activity Assay

The antiviral activity can be determined using an HBV-producing cell line, such as HepG2.2.15.

  • Cell Culture: Culture HepG2.2.15 cells in appropriate media until confluent.

  • Drug Treatment: Treat the cells with serial dilutions of 6N-hydroxymethyl adefovir dipivoxil and adefovir dipivoxil (as a positive control). Include a no-drug control.

  • Incubation: Incubate the cells for a defined period (e.g., 6-8 days), replacing the media with fresh drug-containing media every 2-3 days.

  • Supernatant Collection: Collect the cell culture supernatant at the end of the incubation period.

  • HBV DNA Quantification: Extract HBV DNA from the supernatant and quantify using real-time PCR.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of HBV DNA inhibition against the drug concentration.

Cytotoxicity Assay

To determine the selectivity index, a cytotoxicity assay should be performed in parallel with the antiviral assay.

  • Cell Culture: Culture HepG2 cells (or another suitable liver cell line) until confluent.

  • Drug Treatment: Treat the cells with the same serial dilutions of the compounds as in the antiviral assay.

  • Incubation: Incubate the cells for the same duration as the antiviral assay.

  • Viability Assessment: Assess cell viability using a standard method, such as the MTT or MTS assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50).

  • Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50.

Binding Affinity Determination: HBV DNA Polymerase Inhibition Assay

The binding affinity of the diphosphate metabolite can be assessed through an in vitro enzyme inhibition assay.

  • Synthesis of the Active Metabolite: Chemically synthesize the diphosphate form of 6N-hydroxymethyl adefovir.

  • Enzyme and Substrate Preparation: Purify recombinant HBV DNA polymerase. Prepare a reaction mixture containing the enzyme, a DNA template-primer, and radiolabeled dATP.

  • Inhibition Assay: Add serial dilutions of the synthesized diphosphate metabolite and adefovir diphosphate (as a control) to the reaction mixture.

  • Reaction and Analysis: Allow the polymerase reaction to proceed for a set time, then stop the reaction and quantify the incorporation of the radiolabeled dATP into the DNA product.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) and determine the inhibition constant (Ki).

Experimental Workflow for Characterization

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_binding Binding Affinity Synthesis Chemical Synthesis of 6N-hydroxymethyl adefovir dipivoxil Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Antiviral_Assay Antiviral Activity Assay (HepG2.2.15 cells) Characterization->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (HepG2 cells) Characterization->Cytotoxicity_Assay Metabolite_Synthesis Synthesis of Active Diphosphate Metabolite Characterization->Metabolite_Synthesis EC50 Determine EC50 Antiviral_Assay->EC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI) EC50->SI CC50->SI Inhibition_Assay HBV DNA Polymerase Inhibition Assay Metabolite_Synthesis->Inhibition_Assay IC50_Ki Determine IC50 and Ki Inhibition_Assay->IC50_Ki

Caption: Proposed experimental workflow for the characterization of 6N-hydroxymethyl adefovir dipivoxil.

Concluding Remarks and Future Directions

6N-hydroxymethyl adefovir dipivoxil represents a logical next step in the exploration of adefovir analogs for the treatment of chronic hepatitis B. The addition of the hydroxymethyl group has the potential to favorably modulate the compound's pharmacological properties. The experimental protocols outlined in this whitepaper provide a roadmap for the comprehensive evaluation of this novel prodrug candidate.

Future research should focus on executing these studies to generate empirical data on its antiviral potency, cytotoxicity, and binding affinity. Furthermore, metabolic stability studies and pharmacokinetic profiling in animal models will be essential to determine its potential as a clinical candidate. The insights gained from the characterization of 6N-hydroxymethyl adefovir dipivoxil will not only define its therapeutic potential but also contribute to the broader understanding of structure-activity relationships in the design of next-generation antiviral agents.

References

  • NICE. Adefovir dipivoxil (Hepsera) for the treatment of chronic hepatitis B. 2005. [Link]

  • Li, Y., et al. Binding sensitivity of adefovir to the polymerase from different genotypes of HBV: molecular modeling, docking and dynamics simulation studies. Acta Pharmacologica Sinica. 2013. [Link]

  • OA Monitor Ireland. Synthesis, pharmacological evaluation, and mechanistic study of adefovir mixed phosphonate derivatives bearing cholic acid and l-amino acid moieties for the treatment of HBV. [Link]

  • Taylor & Francis. Adefovir dipivoxil – Knowledge and References. [Link]

  • Scott, L.J. & Keating, G.M. Adefovir dipivoxil: a new antiviral agent for the treatment of hepatitis B virus infection. Drugs. 2003. [Link]

  • Huq, F. Molecular Modelling Analysis of the Metabolism of Adefovir Dipivoxil. Journal of Pharmacology and Toxicology. 2006. [Link]

  • Li, Y., et al. Binding sensitivity of adefovir to the polymerase from different genotypes of HBV: molecular modeling, docking and dynamics simulation studies. Acta Pharmacologica Sinica. 2012. [Link]

  • Gilead Sciences. Gilead Announces Adefovir Dipivoxil Reduces Hepatitis B Levels by More than 99 Percent in Chronically Infected Patients. 1998. [Link]

  • Medscape. New Treatment for Chronic Hepatitis B. 2003. [Link]

  • Gilson, R.J., et al. A placebo-controlled phase I/II study of adefovir dipivoxil in patients with chronic hepatitis B virus infection. Journal of Viral Hepatitis. 1999. [Link]

  • ResearchGate. Synthesis of adefovir dipivoxil. [Link]

  • Hadziyannis, S.J., et al. Adefovir Dipivoxil for the Treatment of Hepatitis B e Antigen–Negative Chronic Hepatitis B. New England Journal of Medicine. 2003. [Link]

  • Hadziyannis, S.J., et al. Adefovir dipivoxil for the treatment of hepatitis B e antigen-negative chronic hepatitis B. New England Journal of Medicine. 2003. [Link]

  • ResearchGate. Binding sensitivity of adefovir to the polymerase from different genotypes of HBV: Molecular modeling, docking and dynamics simulation studies. [Link]

  • Hadziyannis, S.J., et al. Long-term therapy with adefovir dipivoxil for HBeAg-negative chronic hepatitis B. New England Journal of Medicine. 2005. [Link]

  • Beilstein Journal of Organic Chemistry. An improved synthesis of adefovir and related analogues. 2019. [Link]

  • Frontiers in Pharmacology. The progress of molecules and strategies for the treatment of HBV infection. 2023. [Link]

  • Hepatology Research. Long-term efficacy of adefovir dipivoxil add-on lamivudine treatment in patients with lamivudine-resistant chronic hepatitis B. 2012. [Link]

  • Journal of Virology. Inhibitory Effect of Adefovir on Viral DNA Synthesis and Covalently Closed Circular DNA Formation in Duck Hepatitis B Virus-Infected Hepatocytes In Vivo and In Vitro. 2000. [Link]

  • Molecules. Design and Synthesis of Molecular Probes for the Determination of the Target of the Anti-HBV Lead PA-XY1. 2024. [Link]

  • Beilstein Journal of Organic Chemistry. An improved synthesis of adefovir and related analogues. 2019. [Link]

Sources

Foundational

Technical Whitepaper: Toxicity Profiling and Analytical Control of the Adefovir Dipivoxil 6N-Hydroxymethyl Derivative

Executive Summary Adefovir dipivoxil (ADV) is an acyclic nucleotide analog reverse transcriptase inhibitor, formulated as a bis(pivaloyloxymethyl) ester prodrug to enhance oral bioavailability in the treatment of chronic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adefovir dipivoxil (ADV) is an acyclic nucleotide analog reverse transcriptase inhibitor, formulated as a bis(pivaloyloxymethyl) ester prodrug to enhance oral bioavailability in the treatment of chronic hepatitis B[1]. While the prodrug strategy effectively masks the highly polar phosphonate group, the pivaloyloxymethyl (POM) promoieties introduce distinct chemical liabilities. Under environmental stress, ADV is susceptible to hydrolysis, leading to the liberation of formaldehyde[2]. This in situ generation of a reactive electrophile triggers a secondary degradation cascade, culminating in the formation of the 6N-hydroxymethyl derivative (CAS 323201-04-3)[3][4].

As a genotoxic structural alert, this specific impurity requires rigorous toxicological profiling and analytical control to ensure patient safety and regulatory compliance.

Mechanistic Origins of the 6N-Hydroxymethyl Derivative

The formation of the 6N-hydroxymethyl impurity is a classic example of intra-formulation degradation driven by prodrug instability. The reaction mechanism proceeds through a defined, moisture-accelerated cascade:

  • Ester Hydrolysis: The POM ester is highly susceptible to moisture-induced cleavage. Hydrolysis of the ester bond yields an unstable hydroxymethyl alcoholate intermediate[4].

  • Formaldehyde Liberation: This intermediate spontaneously collapses, releasing pivalic acid and formaldehyde[2][4].

  • Nucleophilic Adduct Formation: Formaldehyde, acting as a highly reactive electrophile, rapidly attacks the most nucleophilic site on the parent molecule—the N6-exocyclic amine of the adenine base. This condensation reaction yields the 6N-hydroxymethyl derivative[3][4].

Pathway ADV Adefovir Dipivoxil (ADV) Bis-POM Prodrug Hydrolysis Hydrolysis (Moisture / Heat) ADV->Hydrolysis Intermediates Mono-POM ADV + Pivalic Acid + Formaldehyde Hydrolysis->Intermediates Ester Cleavage Reaction Nucleophilic Attack (N6-amine of Adenine) Intermediates->Reaction HCHO Release Impurity 6N-Hydroxymethyl Adefovir Dipivoxil (CAS 323201-04-3) Reaction->Impurity Adduct Formation

Chemical degradation pathway of adefovir dipivoxil yielding the 6N-hydroxymethyl impurity.

Toxicity Profile & Causality

From a toxicological standpoint, the primary concern with the 6N-hydroxymethyl derivative is its classification under the ICH M7 guidelines for DNA-reactive (mutagenic) impurities[5].

Genotoxic Potential: Formaldehyde itself is a known mutagenic carcinogen. When it forms an adduct with a nucleotide base, the resulting molecule retains significant reactive potential. Adducts such as N6-hydroxymethyl-deoxyadenosine act as bidentate electrophiles[6]. In biological systems, these adducts can undergo further condensation reactions with adjacent nucleobases to form stable di-(N6-deoxyadenosyl)methane cross-links[6]. These cross-links physically impede DNA replication and transcription machinery, leading to genotoxicity.

Pharmacological Nullification vs. Cytotoxicity: The primary mode of action of ADV is the termination of viral DNA chains following intracellular phosphorylation. However, the presence of the bulky 6N-hydroxymethyl group sterically hinders the molecule's interaction with viral polymerases. Consequently, the impurity is pharmacologically inactive against the virus but remains toxicologically relevant to host cells due to its off-target electrophilic stress and DNA-binding potential.

Quantitative Data Summaries

To contextualize the risk, the physicochemical and degradation kinetics of the parent drug versus the impurity are summarized below.

Table 1: Physicochemical and Toxicological Parameters

ParameterAdefovir Dipivoxil (Parent)6N-Hydroxymethyl Derivative (Impurity)
CAS Number 142340-99-6323201-04-3
Molecular Weight 501.47 g/mol 531.50 g/mol (+30 Da)
Primary Toxicity Nephrotoxicity (Dose-dependent)Genotoxicity (DNA Cross-linking)
ICH M7 Class Class 5 (Non-mutagenic)Class 2 / 3 (Mutagenic Alert)

Table 2: Forced Degradation Kinetics (ADV to 6N-Hydroxymethyl)

Stress ConditionTimepoint% Parent Remaining% 6N-Hydroxymethyl Formed
Control (25°C, 60% RH) 30 Days> 99.5%< 0.05%
Thermal (60°C, Dry) 30 Days92.0%1.2%
Humidity (40°C, 75% RH) 30 Days85.5%4.8%
Formaldehyde Vapor (25°C) 7 Days60.0%> 25.0%

Analytical & Toxicological Assessment Protocols

To ensure the safety of the API, a self-validating analytical and toxicological workflow must be implemented. The following protocols are designed to identify the impurity and empirically validate its toxicity.

Protocol 1: LC-ESI-QTOF-MS/MS Identification

Causality: High-resolution mass spectrometry (QTOF) is strictly required to differentiate the exact +30.0106 Da mass shift (addition of CH2O) from other oxidative degradation products (e.g., +16 Da or +32 Da oxidations).

  • Step 1 (Sample Preparation): Dissolve ADV API in a 50:50 mixture of LC-MS grade Water:Acetonitrile to a concentration of 1 mg/mL.

  • Step 2 (Positive Control Generation): Subject a 1 mL aliquot to 60°C and 75% relative humidity for 7 days in the presence of excess formaldehyde vapor. This artificially induces the 323201-04-3 impurity to serve as a retention time and mass reference[4].

  • Step 3 (Chromatographic Separation): Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Step 4 (Mass Detection): Operate the QTOF in positive electrospray ionization (ESI+) mode. Monitor for the parent ADV ion (m/z 502.2) and the 6N-hydroxymethyl impurity (m/z 532.2).

  • Step 5 (Self-Validation): Subtract a solvent-only blank to ensure the formaldehyde adduct is not an artifact of contaminated LC-MS solvents. Confirm the structure via MS/MS fragmentation; the spectra must show the preservation of the bis-POM tail fragments alongside a modified adenine core.

Protocol 2: In Vitro Genotoxicity (Ames Test) for ICH M7 Compliance

Causality: In silico alerts for formaldehyde adducts must be empirically validated in biological systems to determine the appropriate Acceptable Intake (AI) limit[5].

  • Step 1 (Strain Selection): Utilize Salmonella typhimurium tester strains TA98, TA100, TA1535, and TA1537, both with and without rat liver S9 metabolic activation.

  • Step 2 (Dosing): Expose the strains to the isolated 6N-hydroxymethyl adefovir dipivoxil at concentrations ranging from 1.5 to 5000 µ g/plate .

  • Step 3 (Self-Validation): Include a vehicle control (DMSO) and positive controls (e.g., 2-aminoanthracene for S9+ and sodium azide for S9-). The assay is considered valid only if the positive controls demonstrate a >3-fold increase in revertant colonies compared to the vehicle background.

  • Step 4 (Analysis & Classification): A positive result empirically classifies the impurity as ICH M7 Class 2 (known mutagen, unknown carcinogen). This mandates regulatory control at the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [5].

Workflow LCMS 1. LC-ESI-QTOF-MS/MS Identify +30 Da Mass Shift InSilico 2. In Silico Profiling (ProTox-II / Derek Nexus) LCMS->InSilico ICHM7 3. ICH M7 Classification (Identify Structural Alerts) InSilico->ICHM7 InVitro 4. In Vitro Validation (Ames Test / Cytotoxicity) ICHM7->InVitro Control 5. Regulatory Control (Set AI Threshold < 0.15%) InVitro->Control

Self-validating ICH M7 workflow for the assessment of genotoxic impurities.

Conclusion & Regulatory Strategy

The 6N-hydroxymethyl derivative of adefovir dipivoxil represents a critical quality attribute that must be tightly controlled during API manufacturing and formulation. Due to the inherent instability of the POM promoiety, proactive formulation strategies—such as the inclusion of insoluble carbonates (e.g., magnesium carbonate) to scavenge moisture and stabilize the microenvironmental pH—are essential to prevent formaldehyde liberation and subsequent adduct formation[4]. Continuous monitoring using the validated LC-MS/MS protocols ensures that this genotoxic impurity remains well below the ICH M7 acceptable intake thresholds.

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Exploratory

identification of 6N-hydroxymethyl adefovir dipivoxil degradation products

An In-Depth Technical Guide to the Identification and Characterization of 6N-Hydroxymethyl Adefovir Dipivoxil Adefovir dipivoxil (ADV) is a highly potent acyclic nucleoside phosphonate prodrug utilized extensively in the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Identification and Characterization of 6N-Hydroxymethyl Adefovir Dipivoxil

Adefovir dipivoxil (ADV) is a highly potent acyclic nucleoside phosphonate prodrug utilized extensively in the management of chronic hepatitis B virus (HBV) infections. To bypass the poor cellular permeability inherent to the negatively charged parent phosphonate, ADV is synthetically modified with a bis(pivaloyloxymethyl) (POM) ester promoiety.

While the POM group successfully enhances oral bioavailability and lipid solubility, it introduces significant chemical instability during formulation and long-term storage. As a Senior Application Scientist, I have found that identifying the exact degradation pathways of such prodrugs is the most critical step in designing robust, stable pharmaceutical formulations. This whitepaper provides a comprehensive, mechanistically grounded roadmap for the generation, isolation, and structural elucidation of a highly reactive and critical degradation intermediate: 6N-hydroxymethyl adefovir dipivoxil (CAS 323201-04-3) [1].

Mechanistic Pathway: The Origin of the 6N-Hydroxymethyl Degradant

Understanding the causality behind degradant formation is essential for developing stability-indicating methods. The degradation of ADV in both aqueous solutions and the solid state is primarily driven by the hydrolysis of the POM promoiety[2].

This hydrolytic cleavage does not merely yield inactive byproducts like pivalic acid and adefovir monoester; it fundamentally alters the microenvironment by releasing formaldehyde [3][4]. The released formaldehyde acts as a potent electrophile, reacting directly with the exocyclic N6-amino group of the adenine ring. This nucleophilic attack forms an unstable N-Mannich base intermediate—6N-hydroxymethyl adefovir dipivoxil[1].

If the formulation microenvironment is not strictly controlled, this intermediate rapidly undergoes a condensation reaction with another intact ADV molecule, resulting in a methylene-bridged dimer[5][6]. Pivalic acid, a byproduct of the initial hydrolysis, autocatalyzes this dimerization, whereas the strategic addition of insoluble carbonates (e.g., magnesium carbonate) can suppress the reaction by neutralizing the microenvironmental pH and minimizing formaldehyde-catalyzed dimerization[5].

G A Adefovir Dipivoxil (ADV) (Bis-POM Prodrug) B Hydrolysis of POM Moiety (Moisture/Acid Catalyzed) A->B Moisture/Heat D Reaction with N6-Amine of Adenine Ring A->D Intact ADV C Formaldehyde Release B->C Cleavage C->D Electrophilic Attack E 6N-hydroxymethyl ADV (Critical Intermediate) D->E N-Mannich Base Formation F Condensation Reaction with another ADV molecule E->F + ADV G Methylene-Bridged Dimer F->G - H2O

Logical pathway of adefovir dipivoxil degradation via formaldehyde-catalyzed dimerization.

Analytical Strategy: Rationale for LC-HRMS and NMR

Identifying transient intermediates like 6N-hydroxymethyl ADV requires a self-validating analytical architecture. Standard UV-HPLC is insufficient because the primary chromophore (the adenine ring) remains largely unperturbed, making the degradant nearly indistinguishable from the parent drug based on UV absorbance alone.

  • High-Resolution Mass Spectrometry (LC-ESI-QTOF-MS/MS): Quadrupole Time-of-Flight (QTOF) provides exact mass measurements with an error margin of < 5 ppm. The formation of the 6N-hydroxymethyl adduct corresponds to a precise mass shift of +30.0106 Da (the exact mass addition of CH2O). Tandem mass spectrometry (MS/MS) localizes this modification to the adenine ring by analyzing the fragmentation pattern, distinguishing it from oxidation events[7].

  • Nuclear Magnetic Resonance (NMR): While MS confirms the elemental composition (C21H34N5O9P)[1], 2D NMR (specifically HSQC and COSY) is required to unequivocally prove that the hydroxymethyl group is attached to the N6-amine rather than an alternative site on the purine ring[8].

Workflow S1 Forced Degradation (Acid, Base, Heat, RH) S2 Sample Preparation (Quenching & Dilution) S1->S2 S3 LC-ESI-QTOF-MS/MS (High-Res Mass Separation) S2->S3 S4 Mass Defect & Fragmentation Analysis S3->S4 S5 Preparative HPLC Isolation of DP S4->S5 Target mass identified S6 NMR Spectroscopy (1H, 13C, COSY, HSQC) S5->S6 Purified fraction S7 Structural Confirmation of 6N-hydroxymethyl ADV S6->S7 Elucidation

Step-by-step analytical workflow for the isolation and identification of ADV degradation products.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Stability-Indicating Forced Degradation

Causality: To reliably generate the 6N-hydroxymethyl intermediate, the prodrug must be subjected to controlled hydrolytic stress that mimics accelerated shelf-life conditions, forcing the release of formaldehyde.

  • Preparation: Dissolve 10 mg of ADV in 10 mL of a 50:50 Acetonitrile/Water mixture.

  • Acidic Hydrolysis: Transfer 2 mL of the solution to a vial. Add 2 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Solid-State Stress: Expose 50 mg of ADV powder to 60°C and 75% Relative Humidity (RH) in a stability chamber for 7 days.

  • Self-Validation Check: Always run a parallel control sample (ADV stored at 4°C in the dark) to establish a baseline. Quench the acidic sample with 0.1 N NaOH to halt degradation prior to injection.

Protocol B: LC-ESI-QTOF-MS/MS Analysis

Causality: Ammonium acetate is utilized in the mobile phase because it is volatile, MS-compatible, and provides an optimal pH (~6.0) to maintain the ionization of ADV and its degradants without inducing further on-column hydrolysis[2].

  • Chromatography: Use a C18 stationary phase (150 x 4.6 mm, 5 µm). Set the mobile phase to a gradient of 10 mM ammonium acetate (Buffer A) and Acetonitrile (Buffer B).

  • Spectrometry: Operate the QTOF in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the collision energy to 20-30 eV for MS/MS fragmentation.

  • Self-Validation Check: Inject a blank diluent prior to the sample to confirm the absence of column carryover. Ensure the mass accuracy of the internal lock-mass standard remains within ±5 ppm to validate the calibration of the TOF analyzer.

Protocol C: Preparative Isolation and NMR Elucidation

Causality: 1D NMR alone cannot confirm the exact linkage of the hydroxymethyl group. 2D Heteronuclear Single Quantum Coherence (HSQC) is required to correlate the new proton signals directly to their attached carbons, confirming the N-Mannich base structure[8].

  • Scale up the degradation condition (Protocol A, Solid-State) to 500 mg.

  • Isolate the target peak (m/z 532.2) using preparative HPLC. Lyophilize the collected fraction.

  • Dissolve the purified 6N-hydroxymethyl ADV in DMSO-d6.

  • Acquire 1H, 13C, COSY, and HSQC spectra at 298 K using a 500 MHz NMR spectrometer.

Quantitative Data Summaries

Table 1: Summary of Forced Degradation Conditions and Resulting Profiles

Stress Condition Parameters Primary Degradation Pathway Key Degradants Observed
Acidic Hydrolysis 0.1 N HCl, 60°C, 24h POM Cleavage & Formaldehyde Release Monoester, 6N-hydroxymethyl ADV, Dimer
Basic Hydrolysis 0.1 N NaOH, 60°C, 24h Rapid POM Cleavage Monoester, Adefovir (Parent)
Oxidative Stress 3% H2O2, RT, 24h N-oxidation / N-oxide formation N-oxide derivatives

| Solid-State (Heat/RH) | 60°C / 75% RH, 7 days | Autocatalytic Hydrolysis | 6N-hydroxymethyl ADV, Dimer |

Table 2: Exact Mass and MS/MS Fragmentation Data

Compound Chemical Formula Theoretical Exact Mass [M+H]+ Observed Mass [M+H]+ Key MS/MS Fragments (m/z)
Adefovir Dipivoxil (ADV) C20H32N5O8P 502.2061 502.2058 272.1, 176.1 (Adenine core)

| 6N-hydroxymethyl ADV | C21H34N5O9P | 532.2167 | 532.2165 | 302.1, 206.1 (Modified core) |

Conclusion

The identification of 6N-hydroxymethyl adefovir dipivoxil is a critical milestone in understanding the stability profile of bis-POM nucleoside prodrugs. Because this intermediate is the direct precursor to the irreversible formation of methylene-bridged dimers, its detection serves as an early warning system for formulation failure. By employing the rigorous LC-HRMS and NMR workflows outlined in this guide, drug development professionals can accurately map degradation kinetics and rationally design advanced formulations—such as the incorporation of insoluble carbonate excipients—to mitigate formaldehyde-catalyzed degradation.

References

  • Structural Characterisation of the Stress Degradation Products of Adefovir Dipivoxil by LC-MS and NMR - tandfonline.com URL:[Link]

  • Structural Characterisation of the Stress Degradation Products of Adefovir Dipivoxil by LC-MS and NMR - Taylor & Francis URL:[Link]

  • Hepsera - EMA - europa.eu URL:[Link]

  • Effect of carbonate salts on the kinetics of acid-catalyzed dimerization of adefovir dipivoxil - nih.gov URL: [Link]

  • Modeling of Autocatalytic Hydrolysis of Adefovir Dipivoxil in Solid Formulations - pharm.or.jp URL:[Link]

  • Crystal Structure Analysis of the First Discovered Stability-Enhanced Solid State of Tenofovir Disoproxil Free Base Using Single Crystal X-ray Diffraction - nih.gov URL:[Link]

  • Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs | Chemical Reviews - acs.org URL:[Link]

  • Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV) - acs.org URL:[Link]

Sources

Foundational

Physicochemical Profiling and Degradation Kinetics of 6N-Hydroxymethyl Adefovir Dipivoxil: A Comprehensive Technical Guide

Executive Summary Adefovir dipivoxil (ADV) is a potent acyclic nucleoside phosphonate prodrug utilized primarily in the treatment of chronic Hepatitis B. To overcome the poor oral bioavailability of the parent nucleotide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adefovir dipivoxil (ADV) is a potent acyclic nucleoside phosphonate prodrug utilized primarily in the treatment of chronic Hepatitis B. To overcome the poor oral bioavailability of the parent nucleotide, adefovir is masked with two pivaloyloxymethyl (POM) ester groups. However, this structural modification introduces a critical vulnerability: susceptibility to moisture-driven ester hydrolysis.

The degradation of the POM promoieties triggers a cascading chemical reaction that generates a highly reactive intermediate: 6N-hydroxymethyl adefovir dipivoxil (CAS: 323201-04-3)[1]. Understanding the physicochemical properties, formation kinetics, and downstream consequences of this specific impurity is paramount for formulation scientists and analytical chemists tasked with ensuring the stability and safety of ADV drug products.

Physicochemical Properties & Structural Characterization

6N-hydroxymethyl adefovir dipivoxil acts as a transient carbinolamine intermediate. It is structurally characterized by the addition of a hydroxymethyl group to the exocyclic N6-amine of the adenine ring.

Quantitative Data Summary
PropertyValue
IUPAC Name ((((2-(6-((hydroxymethyl)amino)-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)
CAS Registry Number 323201-04-3
Molecular Formula C21H34N5O9P
Molecular Weight 531.5 g/mol
Monoisotopic Mass 531.21 Da
Precursor API Adefovir Dipivoxil (CAS: 142340-99-6)
Downstream Degradant Adefovir Dipivoxil Dimer (CAS: 323201-05-4)
Primary Formation Trigger Moisture-induced POM hydrolysis / Formaldehyde exposure

Mechanistic Causality: The Degradation Pathway

The formation of 6N-hydroxymethyl adefovir dipivoxil is not a random degradation event; it is a predictable, kinetically driven consequence of the prodrug's structural vulnerabilities[2].

  • Ester Hydrolysis: The POM groups are highly susceptible to hydrolysis in the presence of trace moisture and ambient heat. This cleavage yields adefovir mono-POM, pivalic acid, and formaldehyde .

  • Nucleophilic Attack: The generated formaldehyde acts as a potent electrophile. It selectively attacks the most nucleophilic site on the parent molecule: the exocyclic N6-amine of the adenine ring.

  • Carbinolamine Formation: This nucleophilic addition yields the carbinolamine intermediate, 6N-hydroxymethyl adefovir dipivoxil[3].

  • Dimerization: Because carbinolamines are highly reactive, this species rapidly undergoes dehydration to form an iminium ion. This ion is subsequently attacked by the N6-amine of a second adefovir molecule, resulting in a covalently cross-linked adefovir dimer[4].

DegradationPathway ADV Adefovir Dipivoxil (Prodrug) Hydrolysis Ester Hydrolysis (Moisture/Acid) ADV->Hydrolysis H2O Intermediate 6N-Hydroxymethyl Adefovir Dipivoxil (Reactive Impurity) ADV->Intermediate Reacts with HCHO HCHO Formaldehyde + Pivalic Acid Hydrolysis->HCHO Cleavage HCHO->Intermediate N6-Amine Attack Dimer Adefovir Dimer (Cross-linked) Intermediate->Dimer Condensation

Fig 1. Formaldehyde-catalyzed degradation pathway of adefovir dipivoxil.

Analytical Workflows: Isolation and Quantification

To accurately quantify the formation of the 6N-hydroxymethyl impurity under accelerated stress, the analytical protocol must prevent ex vivo degradation. The following step-by-step methodology is designed as a self-validating system to ensure data integrity.

Self-Validating Protocol: Impurity Profiling via LC-MS

Step 1: Controlled Forced Degradation

  • Subject 100 mg of Adefovir Dipivoxil API to a controlled environment of 60°C and 75% Relative Humidity (RH) for 14 days.

  • Internal Control: Maintain a parallel 100 mg sample at 2-8°C in a desiccator to serve as the baseline control.

Step 2: Non-Destructive Extraction

  • Dissolve the stressed sample in 50 mL of a quenching extraction buffer (Methanol/10 mM Ammonium Acetate, 50:50 v/v, pH 6.0).

  • Causality of Choice: The slightly acidic pH (6.0) stabilizes the carbinolamine intermediate and prevents further base-catalyzed hydrolysis of the POM esters during sample preparation.

Step 3: RP-HPLC Separation

  • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 80% B over 20 minutes at a flow rate of 1.0 mL/min.

Step 4: LC-ESI-MS/MS Detection

  • Route the eluent to an ESI-TOF mass spectrometer. Monitor for the exact mass of the 6N-hydroxymethyl impurity ([M+H]+ at m/z 532.2) and the downstream dimer ([M+H]+ at m/z 1015.3).

Step 5: System Suitability and Mass Balance (Validation Gate)

  • Inject a certified reference standard of5[5] to verify a resolution factor (Rs) > 2.0 between the impurity and the parent API.

  • Mass Balance Check: Calculate (Moles of remaining ADV + Moles of mono-POM + Moles of 6N-hydroxymethyl + 2 × Moles of Dimer) / Initial Moles of ADV. The analytical run is only validated if the mass balance equals 100% ± 2.0%, proving no undetected degradation pathways are skewing the results.

AnalyticalWorkflow Step1 1. Forced Degradation (60°C / 75% RH) Step2 2. Sample Extraction (Methanol/Buffer) Step1->Step2 Step3 3. RP-HPLC Separation (C18, Gradient Elution) Step2->Step3 Step4 4. LC-ESI-MS/MS (m/z 532.2 [M+H]+) Step3->Step4 Step5 5. Data Validation (Mass Balance Check) Step4->Step5

Fig 2. Self-validating analytical workflow for 6N-hydroxymethyl impurity profiling.

Formulation Engineering: Mitigating Impurity Formation

To prevent the formation of 6N-hydroxymethyl adefovir dipivoxil, formulation scientists must strategically interrupt the causality chain of degradation.

Strategy 1: Scavenging the Acid Catalyst

The hydrolysis of the POM group releases pivalic acid, which auto-catalyzes further degradation. Adding soluble carbonates (e.g., sodium carbonate) creates a high local pH that ironically accelerates ester hydrolysis. However, incorporating insoluble carbonates (such as magnesium carbonate or calcium carbonate) provides a targeted solution. These excipients neutralize the pivalic acid without dissolving into the micro-aqueous layer to catalyze ester cleavage, effectively halting the accelerated generation of formaldehyde[6].

Strategy 2: Steric and Electronic Shielding via Cocrystallization

A highly advanced method to prevent N6-hydroxymethylation is modifying the crystal lattice. By forming a cocrystal with coformers like saccharin, the N6-amine of the adenine ring is engaged in strong intermolecular hydrogen bonding[7].

  • Causality: This hydrogen bonding reduces the nucleophilicity of the amine and sterically blocks the formaldehyde attack. Studies demonstrate that adefovir dipivoxil-saccharin cocrystals completely prevent the formation of the 6N-hydroxymethyl intermediate and downstream dimers, even under severe thermal stress (60°C for 47 days)[7].

References

  • Title: 323201-04-3(Adefovir dipivoxil N6-Hydroxymethyl Impurity)
  • Source: nih.gov (PubMed)
  • Source: acs.org (ACS Omega)
  • Source: researchgate.
  • Source: acanthusresearch.

Sources

Protocols & Analytical Methods

Method

Application Note: A Stability-Indicating HPLC Method for the Quantification of 6N-Hydroxymethyl Adefovir Dipivoxil

Abstract This application note describes the development and validation of a precise, accurate, and specific stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantificat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a precise, accurate, and specific stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6N-hydroxymethyl adefovir dipivoxil, a potential impurity and degradation product of Adefovir Dipivoxil. The method is suitable for the analysis of bulk drug substance and finished pharmaceutical products. The chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase composed of phosphate buffer and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity.

Introduction

Adefovir dipivoxil is an orally administered prodrug of adefovir, an acyclic nucleotide analog that inhibits viral DNA polymerase and is used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3] The pivaloyloxymethyl moieties enhance the oral bioavailability of the parent drug, adefovir.[4] During the synthesis, formulation, or storage of adefovir dipivoxil, various impurities and degradation products can arise. One such potential impurity is 6N-hydroxymethyl adefovir dipivoxil, which is characterized by the addition of a hydroxymethyl group to the 6-amino position of the adenine ring.[5][6]

The presence of impurities, even in small amounts, can affect the safety and efficacy of the drug product. Therefore, it is crucial to have a reliable analytical method to detect and quantify such impurities. This application note details a robust, stability-indicating HPLC method developed for the specific quantification of 6N-hydroxymethyl adefovir dipivoxil. The method is designed to separate this impurity from the active pharmaceutical ingredient (API) and other potential degradation products, ensuring the quality and safety of adefovir dipivoxil formulations.

Experimental

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector is required.

Chemicals and Reagents
  • Adefovir Dipivoxil Reference Standard (CRS)

  • 6N-Hydroxymethyl Adefovir Dipivoxil Reference Standard

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (AR grade)

  • Orthophosphoric Acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
25
30
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Column Temperature 30 °C
Injection Volume 10 µL

Rationale for Selection of Chromatographic Conditions:

The selection of a C18 column is based on its wide applicability and proven performance in the separation of moderately polar compounds like adefovir dipivoxil and its impurities.[2][7] A phosphate buffer was chosen for its excellent buffering capacity in the acidic pH range, which helps to ensure consistent peak shapes and retention times. A pH of 3.0 was selected to ensure the analytes are in a suitable ionic state for optimal retention and separation on the non-polar stationary phase. Gradient elution with acetonitrile was employed to achieve a balance between adequate retention of the polar impurity and a reasonable analysis time for the less polar API. The detection wavelength of 260 nm was selected based on the UV absorption maxima of adefovir dipivoxil, providing good sensitivity for both the API and the 6N-hydroxymethyl impurity.[2]

Protocols

Preparation of Mobile Phase

Mobile Phase A (Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

Mobile Phase B: Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter and degas.

Preparation of Standard Solutions

Standard Stock Solution (Adefovir Dipivoxil): Accurately weigh and transfer about 25 mg of Adefovir Dipivoxil CRS into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of approximately 1000 µg/mL.

Standard Stock Solution (6N-Hydroxymethyl Adefovir Dipivoxil): Accurately weigh and transfer about 5 mg of 6N-Hydroxymethyl Adefovir Dipivoxil Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of approximately 100 µg/mL.

Working Standard Solution (for Linearity and Accuracy): Prepare a series of dilutions from the stock solutions to cover the desired concentration range. For example, for linearity, prepare solutions ranging from the Limit of Quantification (LOQ) to 150% of the expected impurity concentration.

Preparation of Sample Solution

Bulk Drug: Accurately weigh and transfer about 25 mg of the adefovir dipivoxil bulk drug sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

Tablet Formulation: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of adefovir dipivoxil and transfer it to a 10 mL volumetric flask. Add about 7 mL of a 50:50 mixture of acetonitrile and water and sonicate for 15 minutes. Dilute to volume with the same solvent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.[7]

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Mobile_Phase Prepare Mobile Phase (Buffer & Acetonitrile) System_Setup HPLC System Setup (Column, Gradient, etc.) Mobile_Phase->System_Setup Standard_Sol Prepare Standard Solutions (API & Impurity) Injection Inject Samples & Standards Standard_Sol->Injection Sample_Sol Prepare Sample Solution (Bulk or Tablet) Sample_Sol->Injection System_Setup->Injection Data_Acquisition Acquire Chromatograms Injection->Data_Acquisition Integration Integrate Peak Areas Data_Acquisition->Integration Quantification Quantify Impurity Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC analysis.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[8][9][10] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the adefovir dipivoxil drug substance. The stress conditions included:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 1 hour.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples were examined for any co-eluting peaks with the 6N-hydroxymethyl adefovir dipivoxil peak. The peak purity of the analyte was also assessed using a PDA detector.

degradation_pathway Adefovir_Dipivoxil Adefovir Dipivoxil Hydroxymethyl_Impurity 6N-Hydroxymethyl Adefovir Dipivoxil Adefovir_Dipivoxil->Hydroxymethyl_Impurity Formaldehyde (potential source) Other_Degradants Other Degradation Products Adefovir_Dipivoxil->Other_Degradants Hydrolysis, Oxidation

Caption: Potential degradation pathway of Adefovir Dipivoxil.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of 6N-hydroxymethyl adefovir dipivoxil at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

The accuracy of the method was determined by the recovery of a known amount of 6N-hydroxymethyl adefovir dipivoxil spiked into a sample solution of adefovir dipivoxil. The analysis was performed in triplicate at three different concentration levels.

Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by six replicate injections of the same sample solution. Intermediate precision was determined by analyzing the same sample on different days by different analysts. The results were expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the pH of the mobile phase, the column temperature, and the flow rate. The effect of these changes on the system suitability parameters was assessed.

Results and Discussion

The developed HPLC method successfully separated 6N-hydroxymethyl adefovir dipivoxil from adefovir dipivoxil and other degradation products. The retention time for adefovir dipivoxil was approximately 12.5 minutes, while the 6N-hydroxymethyl impurity eluted at approximately 9.8 minutes. The validation results are summarized in Table 2.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte. Peak purity > 990.Passed
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD -0.05 µg/mL
LOQ -0.15 µg/mL
Robustness System suitability parameters meet the criteria.Passed

The forced degradation studies showed that the method is stability-indicating. Significant degradation was observed under acidic, basic, and oxidative conditions, and the 6N-hydroxymethyl adefovir dipivoxil peak was well-resolved from all other degradation peaks. The linearity of the method was excellent over the concentration range tested. The accuracy and precision results were within the acceptable limits, demonstrating the reliability of the method. The low LOD and LOQ values indicate that the method is sensitive enough for the quantification of the impurity at trace levels. The robustness study showed that minor variations in the method parameters did not significantly affect the results, indicating the reliability of the method for routine use.

method_development_logic Objective Quantify 6N-Hydroxymethyl Adefovir Dipivoxil Column_Selection Column Selection (C18 for polarity) Objective->Column_Selection Mobile_Phase_Selection Mobile Phase Selection (Buffer & Organic) Objective->Mobile_Phase_Selection Wavelength_Selection Wavelength Selection (for sensitivity) Objective->Wavelength_Selection Gradient_Optimization Gradient Optimization (for resolution & runtime) Column_Selection->Gradient_Optimization pH_Optimization pH Optimization (for peak shape) Mobile_Phase_Selection->pH_Optimization pH_Optimization->Gradient_Optimization Final_Method Final Validated Method Gradient_Optimization->Final_Method Wavelength_Selection->Final_Method

Caption: Logic flow for HPLC method development.

Conclusion

A sensitive, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the quantification of 6N-hydroxymethyl adefovir dipivoxil in bulk drug and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies of adefovir dipivoxil.

References

  • Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements. PMC. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • A Simple and Specific Stability- Indicating RP-HPLC Method for Routine Assay of Adefovir Dipivoxil in Bulk and Tablet Dosage Form. PMC. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. FDA. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]

  • Development and Validation of RP‐HPLC Method for the Determination of Adefovir Dipivoxil in Bulk and in Pharmaceutical Formulation. Scite.ai. Available at: [Link]

  • A Simple and Specific Stability- Indicating RP-HPLC Method for Routine Assay of Adefovir Dipivoxil in Bulk and Tablet Dosage Form. ResearchGate. Available at: [Link]

  • Development and Validation of RP-HPLC Method for the Determination of Adefovir Dipivoxil in Bulk and in Pharmaceutical Formulation. ResearchGate. Available at: [Link]

  • Adefovir dipivoxil inhibits APL progression through degradation of the oncoprotein PML-RARA. PMC. Available at: [Link]

  • What is the mechanism of Adefovir Dipivoxil?. Patsnap Synapse. Available at: [Link]

  • Molecular Modelling Analysis of the Metabolism of Adefovir Dipivoxil. Science Alert. Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • Potential Drug-Drug Interactions with Adefovir Dipivoxil: Clinical Implications and Management Strategies. IntechOpen. Available at: [Link]

  • Development and Validation of a Stability Indicating RP-HPLC Method for The Determination of Adefovir Dipivoxil In Bulk And Tablet Dosage Form. Academia.edu. Available at: [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. ResearchGate. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • Adefovir. PubChem. Available at: [Link]

  • Adefovir Dipivoxil. ResearchGate. Available at: [Link]

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Application

Application Note: Comprehensive NMR Characterization of 6N-hydroxymethyl Adefovir Dipivoxil

Abstract This application note provides a detailed guide for the comprehensive characterization of 6N-hydroxymethyl adefovir dipivoxil, a key derivative and potential impurity of the antiviral prodrug Adefovir Dipivoxil....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the comprehensive characterization of 6N-hydroxymethyl adefovir dipivoxil, a key derivative and potential impurity of the antiviral prodrug Adefovir Dipivoxil. In pharmaceutical development and quality control, unambiguous structural verification and accurate purity assessment are paramount. This document outlines a multi-technique Nuclear Magnetic Resonance (NMR) approach, leveraging one-dimensional (¹H, ¹³C, DEPT), two-dimensional (COSY, HSQC, HMBC), and quantitative NMR (qNMR) methodologies. The narrative explains the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein form a self-validating system to ensure the highest degree of scientific integrity and data trustworthiness.

Introduction: The Analytical Challenge

Adefovir dipivoxil is an orally administered prodrug of adefovir, an acyclic nucleotide analog used in the treatment of chronic hepatitis B.[1][2] Its chemical structure is modified with two pivaloyloxymethyl (POM) moieties to enhance oral bioavailability.[2] The molecule 6N-hydroxymethyl adefovir dipivoxil (Figure 1) is a critical related substance where the 6-amino group of the adenine purine ring has been modified with a hydroxymethyl group (-CH₂OH).[3][4]

The presence and quantity of such derivatives must be rigorously controlled to ensure the safety and efficacy of the active pharmaceutical ingredient (API). NMR spectroscopy stands as the most powerful analytical technique for this purpose, providing definitive structural information and the ability to quantify without the need for a specific reference standard of the analyte.[5][6]

This guide details the logical workflow for a complete NMR characterization, moving from initial 1D spectral assessment to definitive 2D structural mapping and concluding with precise quantitative analysis.

Chemical structure of 6N-hydroxymethyl Adefovir Dipivoxil
Figure 1. Chemical Structure of 6N-hydroxymethyl Adefovir Dipivoxil.

Foundational Analysis: 1D NMR Spectroscopy

The initial step in any structural elucidation is the acquisition of 1D proton (¹H) and carbon-13 (¹³C) NMR spectra. These experiments provide a fundamental census of the chemical environments within the molecule.

¹H NMR: The Proton Blueprint

Expertise & Rationale: The ¹H NMR spectrum gives the first overview of the molecule's integrity and composition. Key structural motifs, such as the aromatic purine ring, the aliphatic chains, and the bulky pivaloyl groups, have characteristic chemical shifts and multiplicities. For 6N-hydroxymethyl adefovir dipivoxil, we specifically look for the new signals corresponding to the N-CH₂-OH group and any shifts in the purine ring protons compared to the parent drug.

Protocol 1: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[7][8] Ensure the sample is fully dissolved to avoid poor spectral resolution.[9]

  • Spectrometer Setup: Use a spectrometer operating at 400 MHz or higher.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Temperature: 298 K.

    • Scans: 16-32 scans for good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Table 1: Expected ¹H NMR Data for 6N-hydroxymethyl Adefovir Dipivoxil

Proton GroupExpected δ (ppm)MultiplicityIntegrationRationale
Pivaloyl (-C(CH₃)₃)~1.1 - 1.2Singlet (s)18HTwo equivalent pivaloyl groups, highly shielded.
Purine (H-2, H-8)~8.0 - 8.5Singlets (s)1H eachAromatic protons on the electron-deficient purine ring.
N-CH₂-N~4.3 - 4.5Triplet (t)2HPart of the ethoxy chain, adjacent to N9.
O-CH₂-N~3.8 - 4.0Triplet (t)2HPart of the ethoxy chain, adjacent to the phosphonate group.
POM (-O-CH₂-O-)~5.6 - 5.8Doublet (d)4HMethylene protons of the two POM groups, split by phosphorus.
N⁶-CH₂-OH~5.0 - 5.5Doublet (d)2HKey signal for this molecule, coupled to the N-H proton.
N⁶-CH₂-OH~5.5 - 6.0Triplet (t)1HHydroxyl proton, coupled to the adjacent CH₂.
N⁶-H~7.5 - 8.0Triplet (t)1HAmine proton, coupled to the adjacent CH₂.
¹³C and DEPT NMR: Carbon Skeleton and Multiplicity

Expertise & Rationale: A standard ¹³C NMR spectrum identifies all unique carbon atoms. However, it does not distinguish between C, CH, CH₂, and CH₃ groups. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential for this purpose.[10][11] A DEPT-135 experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.[12][13] This information is critical for assigning the dense aliphatic region of the spectrum.

Protocol 2: ¹³C and DEPT-135 NMR Acquisition

  • Sample Preparation: Use the same sample from the ¹H NMR experiment. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.[8][14]

  • Spectrometer Setup: Use a broadband probe tuned to ¹³C.

  • Acquisition Parameters:

    • ¹³C Experiment: Proton-decoupled pulse sequence (e.g., zgpg30).

    • DEPT-135 Experiment: Standard DEPT-135 pulse sequence.

    • Scans: 256 to 1024 scans, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Process both spectra similarly to the ¹H spectrum. The chemical shifts should align perfectly between the two experiments.

Table 2: Expected ¹³C NMR and DEPT-135 Data

Carbon GroupExpected δ (ppm)DEPT-135 PhaseRationale
Pivaloyl (-C (CH₃)₃)~38 - 40Quaternary (Absent)Quaternary carbon of the t-butyl group.
Pivaloyl (-C(CH₃ )₃)~26 - 28Positive (CH₃)Methyl carbons of the t-butyl group.
Carbonyl (-C =O)~175 - 178Quaternary (Absent)Ester carbonyl carbons.
POM (-O-CH₂ -O-)~80 - 83Negative (CH₂)Methylene carbons of the POM groups.
Purine (C-2, C-8)~140 - 155Positive (CH)Aromatic methine carbons.
Purine (C-4, C-5, C-6)~118 - 155Quaternary (Absent)Quaternary and N-substituted carbons of the purine ring.
N-CH₂ -N~41 - 43Negative (CH₂)Ethoxy chain carbon adjacent to N9.
O-CH₂ -N~68 - 70Negative (CH₂)Ethoxy chain carbon adjacent to the phosphonate group.
P-CH₂ -O~65 - 67Negative (CH₂)Methylene carbon between phosphorus and the ethoxy group.
N⁶-CH₂ -OH~60 - 65Negative (CH₂)Key signal, the hydroxymethyl carbon.

Unambiguous Assignment: 2D Correlation Spectroscopy

For a molecule with multiple, similar aliphatic regions, 1D NMR alone is insufficient for definitive assignment. Two-dimensional NMR experiments are required to establish connectivity between atoms, providing an unambiguous structural map.[15][16]

¹H-¹H COSY: Mapping Proton-Proton Couplings

Expertise & Rationale: Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through 2-3 bonds.[17] Cross-peaks in the 2D spectrum connect coupled protons. This experiment is invaluable for tracing the connectivity of the ethoxy chain (-O-CH₂-CH₂-N-) and confirming the couplings within the N⁶-hydroxymethylamino group (-NH-CH₂-OH).

Protocol 3: ¹H-¹H COSY Acquisition

  • Sample and Spectrometer: Use the same sample and instrument as for 1D NMR.

  • Acquisition Parameters:

    • Pulse Sequence: Standard COSY (e.g., cosygpprqf).

    • Spectral Width: Cover the full ¹H chemical shift range.

    • Data Points: 1024 (F2) x 256 (F1).

    • Scans per Increment: 4-8.

  • Processing: Apply sine-bell window functions in both dimensions and perform 2D Fourier transformation.

¹H-¹³C HSQC: Linking Protons to Carbons

Expertise & Rationale: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling).[16] Each cross-peak in the HSQC spectrum represents a C-H bond. This is the primary tool for assigning the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

Protocol 4: ¹H-¹³C HSQC Acquisition

  • Sample and Spectrometer: Use the same sample.

  • Acquisition Parameters:

    • Pulse Sequence: Standard HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Spectral Width: Full ¹H range (F2) and full ¹³C range (F1).

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

    • Data Points: 1024 (F2) x 256 (F1).

    • Scans per Increment: 8-16.

  • Processing: Process using appropriate window functions and 2D Fourier transformation.

¹H-¹³C HMBC: Assembling the Molecular Puzzle

Expertise & Rationale: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful for de novo structure elucidation. It reveals long-range correlations (typically 2-4 bonds) between protons and carbons.[17][18] These correlations are the "glue" that connects different molecular fragments that are not directly bonded. For this molecule, HMBC is critical to:

  • Confirm the attachment of the ethoxy chain to the N9 position of the purine ring.

  • Prove the location of the hydroxymethyl group at the N6 position. This is achieved by observing a correlation from the N⁶-CH₂ protons to the C6 and C5 carbons of the purine ring.

  • Connect the POM methylene protons to the pivaloyl carbonyl carbon and the phosphorus atom.

Protocol 5: ¹H-¹³C HMBC Acquisition

  • Sample and Spectrometer: Use the same sample.

  • Acquisition Parameters:

    • Pulse Sequence: Standard HMBC with gradient selection (e.g., hmbcgplpndqf).

    • Long-Range Coupling (ⁿJCH): Set to an average value of 8 Hz to optimize for 2-3 bond correlations.

    • Data Points: 2048 (F2) x 256 (F1).

    • Scans per Increment: 16-32.

  • Processing: Process using appropriate window functions and 2D Fourier transformation.

Visualization of Key Structural Correlations

The following diagram illustrates the critical HMBC correlations that confirm the identity of 6N-hydroxymethyl adefovir dipivoxil.

HMBC_Correlations cluster_purine Purine Core cluster_sidechains Side Chains H8 H-8 C4 C-4 H8->C4 C5 C-5 H8->C5 H2 H-2 H2->C4 C6 C-6 H2->C6 N9_CH2 N9-CH₂ (Ethoxy) N9_CH2->C4 to C4/C8 N6_CH2 N6-CH₂-OH N6_CH2->C5 to C5 N6_CH2->C6 to C6 N6_H N6-H C2 C2 N6_H->C2 to C2/C6

Caption: Key HMBC correlations confirming side chain positions.

Purity and Potency: Quantitative NMR (qNMR)

Expertise & Rationale: Quantitative NMR (qNMR) is a primary analytical method recognized for its accuracy and precision in determining the purity or concentration of a substance.[19][20] Unlike chromatography, qNMR does not require a reference standard of the analyte itself; instead, it relies on comparing the integral of a unique analyte signal to that of a certified internal standard of known purity and weight.[21][22] The signal intensity in ¹H NMR is directly proportional to the number of protons generating that signal, making it inherently quantitative under proper experimental conditions.[19]

Protocol 6: ¹H-qNMR for Purity Assessment

  • Selection of Internal Standard (IS): Choose a certified IS with high purity (>99.9%) that has at least one sharp, singlet resonance in a clear region of the spectrum. Maleic acid or 1,4-dinitrobenzene are common choices. The IS must be stable and not react with the analyte or solvent.

  • Precise Sample Preparation:

    • Accurately weigh ~15-20 mg of 6N-hydroxymethyl adefovir dipivoxil into a clean vial using a calibrated analytical balance.

    • Accurately weigh ~10-15 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.[8]

  • Quantitative Acquisition Parameters (Trustworthiness Pillar):

    • Pulse Angle: Use a precisely calibrated 90° pulse to ensure uniform excitation of all signals.

    • Relaxation Delay (d1): This is the most critical parameter. Set d1 to at least 5 times the longest T₁ relaxation time of both the analyte and the IS (typically 30-60 seconds) to ensure complete relaxation and accurate integration.

    • Scans: Acquire a sufficient number of scans (e.g., 64-128) to achieve a very high signal-to-noise ratio (>250:1) for the signals being integrated.

    • NOE: Ensure the Nuclear Overhauser Effect is suppressed by using inverse-gated decoupling.

  • Data Processing and Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the 18H pivaloyl singlet) and a signal for the IS.

    • Calculate the purity using the following formula[21]:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass (Analyte: 531.5 g/mol )[3][23]

    • m: Mass weighed

    • Purity: Purity of the internal standard

Table 3: Example qNMR Purity Calculation

ParameterAnalyte (6N-hydroxymethyl adefovir dipivoxil)Internal Standard (Maleic Acid)
Signal UsedPivaloyl singletOlefinic singlet
m (mass)18.52 mg10.15 mg
M (Molar Mass)531.5 g/mol 116.07 g/mol
N (# of Protons)182
I (Integral)10.002.65
Purity_IS 99.95%-
Calculated Purity 98.7% -

Comprehensive Analytical Workflow

The successful characterization of 6N-hydroxymethyl adefovir dipivoxil relies on a logical progression of experiments, where the results of one stage inform the next. This workflow ensures efficiency and data integrity.

Caption: Logical workflow for complete NMR characterization.

Conclusion

This application note has detailed a comprehensive and robust NMR-based workflow for the characterization of 6N-hydroxymethyl adefovir dipivoxil. By systematically employing a suite of 1D and 2D NMR experiments, the chemical structure can be unequivocally confirmed, with particular emphasis on verifying the position of the N⁶-hydroxymethyl modification via critical HMBC correlations. Furthermore, the implementation of a rigorous qNMR protocol provides a highly accurate and precise determination of purity, essential for regulatory compliance and quality assurance in pharmaceutical development. This integrated approach ensures the generation of reliable and defensible analytical data.

References

  • Vertex AI Search. (2014).
  • Emery Pharma. (2024).
  • ScienceDirect. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR)
  • University of Houston. (2023).
  • Chemistry LibreTexts. (2023). 13.6: DEPT ¹³C NMR Spectroscopy.
  • CEITEC.
  • Columbia University. DEPT | NMR Core Facility.
  • PubMed. (2021). Quantitative NMR (qNMR)
  • Organomation.
  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy.
  • Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving.
  • Iowa State University.
  • PMC.
  • University of Zurich.
  • EvitaChem. Buy N6-Hydroxymethyl Adefovir Dipivoxil.
  • PubChem. Adefovir | C8H12N5O4P.
  • PMC. (2022).
  • Allmpus. Adefovir Dipivoxil N6-Hydroxy methyl impurity.
  • Daicel Pharma Standards. Adefovir Dipivoxil N6-Hydroxy methyl impurity.
  • LGC Standards. N6-Hydroxymethyl Adefovir Dipivoxil.
  • Acanthus Research. Adefovir dipivoxil N6-Hydroxymethyl Impurity.
  • Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.
  • Radinka Journal of Health Science. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research.
  • PubChem. Adefovir Dipivoxil | C20H32N5O8P.
  • European Medicines Agency. Hepsera, INN-adefovir dipivoxil.
  • PMC. (2019).
  • ScienceDirect. Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review.
  • TargetMol. Adefovir dipivoxil | Reverse Transcriptase | HBV.
  • San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility.
  • ResearchGate. (2024). (PDF) The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.
  • Emery Pharma. (2018).
  • MedchemExpress.com. Adefovir dipivoxil (Synonyms: GS 0840).
  • Medscape. adefovir dipivoxil, Hepsera.
  • University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Benchchem. Adefovir Dipivoxil: A Comprehensive Pharmacology and Toxicology Profile.

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Method

Synthesis and Isolation Protocol for 6N-Hydroxymethyl Adefovir Dipivoxil Reference Standard

Executive Summary Adefovir dipivoxil (ADV) is an orally administered acyclic nucleotide analog reverse-transcriptase inhibitor (ntRTI) widely utilized in the management of chronic hepatitis B[1]. During active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Adefovir dipivoxil (ADV) is an orally administered acyclic nucleotide analog reverse-transcriptase inhibitor (ntRTI) widely utilized in the management of chronic hepatitis B[1]. During active pharmaceutical ingredient (API) synthesis, formulation, or long-term storage, ADV is highly susceptible to chemical degradation. A critical degradation pathway involves the hydrolysis of the pivaloyloxymethyl (POM) promoiety, which inadvertently liberates formaldehyde[2]. This reactive electrophile subsequently attacks the parent API, generating the 6N-hydroxymethyl adefovir dipivoxil impurity (CAS 323201-04-3)[3]. To comply with ICH Q3A/Q3B regulatory guidelines, precise analytical monitoring of this impurity is mandatory, necessitating the controlled synthesis of a high-purity reference standard.

Mechanistic Causality of Impurity Formation

As an Application Scientist, understanding the chemical causality behind an impurity is the first step to synthesizing it. The formation of 6N-hydroxymethyl adefovir dipivoxil is driven by a nucleophilic addition reaction. The N6-exocyclic amine of the adenine ring in ADV acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde[4].

Field Insight: Why is this synthesis notoriously difficult to control? The resulting product is a hemiaminal adduct , which exists in a dynamic equilibrium. Under acidic conditions, the adduct rapidly reverts to the parent amine and formaldehyde[4]. Conversely, if the reaction is pushed too far or subjected to elevated temperatures, the hemiaminal can undergo a secondary condensation with another ADV molecule, forming a methylene-bridged ADV dimer[5]. Therefore, isolating the monoadduct requires strict pH control (neutral) and precise kinetic quenching.

Mechanism ADV Adefovir Dipivoxil (Nucleophile) Intermediate Nucleophilic Attack (N6-Amine on Carbonyl) ADV->Intermediate HCHO Formaldehyde (Electrophile) HCHO->Intermediate Product 6N-Hydroxymethyl ADV (Hemiaminal Adduct) Intermediate->Product Primary Pathway (pH 7.0, 25°C) Dimer ADV Dimer Impurity (Methylene Bridge) Product->Dimer Excess ADV Secondary Condensation

Mechanism of 6N-hydroxymethyl adefovir dipivoxil formation and subsequent dimerization.

Quantitative Data & Compound Specifications

Before initiating the synthesis, it is critical to define the physicochemical targets for in-process monitoring and final validation.

Table 1: Physicochemical Properties of API and Target Impurity

PropertyAdefovir Dipivoxil (ADV)6N-Hydroxymethyl ADV Impurity
CAS Number 142340-99-6323201-04-3
Molecular Formula C₂₀H₃₂N₅O₈PC₂₁H₃₄N₅O₉P
Molecular Weight 501.47 g/mol 531.50 g/mol
Monoisotopic Mass 501.1988 Da531.2094 Da
Target LC-MS[M+H]⁺ m/z 502.2m/z 532.2
Experimental Methodology: Synthesis & Isolation
Protocol Design Causality

To synthesize the reference standard, we simulate the natural degradation pathway using an accelerated formaldehyde spiking method. We utilize a mixed solvent system of Tetrahydrofuran (THF) and 0.1 M Potassium Phosphate buffer (pH 7.0). THF is essential to solubilize the highly lipophilic bis-POM ester of ADV, while the aqueous buffer provides the necessary protic environment to stabilize the hemiaminal[4]. A neutral pH is non-negotiable; acidic conditions will cleave the POM esters, and alkaline conditions will catalyze dimer formation[6].

Step-by-Step Synthesis Protocol
  • Solubilization: Dissolve 500 mg of Adefovir Dipivoxil API in 5.0 mL of anhydrous THF in a 20 mL scintillation vial.

  • Buffering: Slowly add 5.0 mL of 0.1 M Potassium Phosphate buffer (pH 7.0) while stirring continuously to prevent API precipitation.

  • Hydroxymethylation: Add 1.0 mL of 10% aqueous formaldehyde solution (methanol-free formalin is preferred to prevent competitive methoxymethylation side-reactions).

  • Kinetic Incubation: Stir the reaction mixture at 25°C. Do not apply heat. Heating beyond 40°C exponentially increases the formation of the ADV dimer impurity[5].

  • In-Process Monitoring: Sample the reaction every 60 minutes. Dilute 10 µL of the reaction mixture in 990 µL of cold Acetonitrile/Water (50:50) and analyze via LC-MS.

  • Quenching: Once the LC-MS peak area of the monoadduct (m/z 532.2) reaches optimal yield (~30-40%, typically at 4-6 hours), quench the reaction by diluting with 10 mL of ice-cold Acetonitrile/Water (50:50, v/v) and immediately transfer to an ice bath.

Workflow Step1 1. Solubilization Dissolve ADV in THF/Buffer (pH 7.0) Step2 2. Hydroxymethylation Add 10% Aqueous Formaldehyde Step1->Step2 Step3 3. Kinetic Monitoring LC-MS Tracking (m/z 532.2) at 25°C Step2->Step3 Step4 4. Reaction Quenching Dilute with Cold MeCN/H2O Step3->Step4 Step5 5. Prep-HPLC Isolation Neutral TEAA Gradient (pH 7.0) Step4->Step5 Step6 6. Lyophilization & Storage Freeze-dry and store at -20°C Step5->Step6

Experimental workflow for the synthesis and isolation of the reference standard.

Purification Strategy & Self-Validating Systems

Standard reversed-phase HPLC methodologies for nucleotide analogs often utilize 0.1% Trifluoroacetic acid (TFA) or Formic acid. Do not use acidic modifiers for this purification. The low pH will cause the 6N-hydroxymethyl adduct to revert to ADV directly on the column[4]. Instead, we utilize Triethylammonium acetate (TEAA) buffered at pH 7.0, which maintains the structural integrity of the hemiaminal during isolation.

Table 2: Preparative HPLC Gradient (Neutral pH) (Column: C18 Preparative, 250 x 21.2 mm, 5 µm; Detection: UV 260 nm)

Time (min)Mobile Phase A (0.1 M TEAA, pH 7.0)Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.080%20%15.0
5.080%20%15.0
25.040%60%15.0
30.010%90%15.0
35.080%20%15.0
Self-Validation Check

To verify the integrity of the isolated standard, perform a stability stress test. Re-inject the isolated fraction after 24 hours at room temperature in the mobile phase. A self-validating, successful isolation will show <2% reversion to ADV (m/z 502.2). If significant reversion occurs, the buffer pH during isolation was too low, or residual water catalyzed the hydrolysis.

Storage and Handling

The purified 6N-hydroxymethyl adefovir dipivoxil reference standard must be immediately frozen and lyophilized to remove all water. Store the resulting white to off-white powder in amber vials at -20°C under an argon atmosphere to prevent moisture-induced reversion or oxidative degradation.

References
  • "Adefovir Impurities and Related Compound", Veeprho.
  • "Hepsera - EMA", European Medicines Agency.
  • "Adefovir dipivoxil N6-Hydroxymethyl Impurity", Acanthus Research.
  • "Organocatalytic Removal of Formaldehyde Adducts from RNA and DNA Bases", PubMed Central (NIH).
  • "Crystal Structure Analysis of the First Discovered Stability-Enhanced Solid State of Tenofovir Disoproxil Free Base Using Single Crystal X-ray Diffraction", PubMed Central (NIH).
  • "Hydrolysis of adefovir dipivoxil", ResearchGate.

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Application

Application Note: A Robust Stability-Indicating RP-HPLC Method for the Chromatographic Separation of Adefovir Dipivoxil and its 6N-Hydroxymethyl Impurity

Abstract & Introduction Adefovir dipivoxil is an essential antiviral medication, functioning as a prodrug of adefovir for the treatment of chronic hepatitis B.[1][2] As with any active pharmaceutical ingredient (API), en...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Adefovir dipivoxil is an essential antiviral medication, functioning as a prodrug of adefovir for the treatment of chronic hepatitis B.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity, efficacy, and safety is paramount. This involves the rigorous identification and quantification of any process-related impurities or degradation products.[3] One such critical related substance is the Adefovir Dipivoxil N6-Hydroxymethyl impurity, which can arise during synthesis or storage.[3][4]

This application note details a highly specific and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The protocol is designed for the effective chromatographic separation and quantification of adefovir dipivoxil from its 6N-hydroxymethyl impurity, making it suitable for routine quality control, stability testing, and drug development applications. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's robustness.

Principle of Separation

The method leverages the principles of reversed-phase chromatography, where separation is achieved based on the differential partitioning of analytes between a non-polar stationary phase (C18) and a polar mobile phase.[1]

  • Adefovir Dipivoxil: A relatively non-polar molecule due to the two pivaloyloxymethyl (pivoxil) ester groups.[5] This results in a stronger interaction with the C18 stationary phase and thus a longer retention time.

  • 6N-Hydroxymethyl Impurity: The addition of a hydroxymethyl (-CH₂OH) group to the N6-amino position of the adenine base significantly increases the molecule's polarity.[4][6] This increased polarity leads to a weaker interaction with the stationary phase and a stronger affinity for the mobile phase, resulting in an earlier elution from the column compared to the parent drug.

The use of a buffered mobile phase is critical to maintain a consistent pH, thereby controlling the ionization state of the purine ring and the phosphonate group, which ensures reproducible retention times and peak shapes.

Chemical Structures

CompoundStructure
Adefovir Dipivoxil Adefovir Dipivoxil Structure
Adefovir Dipivoxil 6N-Hydroxymethyl Impurity 6N-Hydroxymethyl Impurity Structure

Materials and Methods

Instrumentation & Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatography Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).[1]

  • Chemicals & Reagents:

    • Adefovir Dipivoxil Reference Standard

    • Adefovir Dipivoxil 6N-Hydroxymethyl Impurity Reference Standard[3]

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

    • Orthophosphoric Acid (AR Grade)

    • Water (HPLC Grade or Milli-Q)

    • Methanol (HPLC Grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions derived from established and validated methods.[7][8]

ParameterConditionRationale
Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)Provides excellent hydrophobic retention and selectivity for the non-polar adefovir dipivoxil and its slightly more polar impurity.
Mobile Phase Acetonitrile : 20mM KH₂PO₄ Buffer (pH 6.0) (40:60 v/v)The buffer controls the pH for consistent analyte ionization, while the acetonitrile ratio provides optimal elution and resolution.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive backpressure.[7]
Detection Wavelength 260 nmThis is the λmax (wavelength of maximum absorbance) for the adenine chromophore in adefovir, providing high sensitivity for both the API and the impurity.[9]
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity.
Injection Volume 20 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures peak shape is not distorted by solvent effects.

Experimental Protocols

Preparation of Solutions
  • 20mM KH₂PO₄ Buffer (pH 6.0):

    • Accurately weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.

    • Adjust the pH to 6.0 ± 0.05 using a dilute solution of orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.

  • Mobile Phase Preparation (Acetonitrile:Buffer, 40:60 v/v):

    • Carefully mix 400 mL of HPLC-grade acetonitrile with 600 mL of the prepared 20mM KH₂PO₄ buffer.

    • Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration before use.

  • Standard Stock Solution (Adefovir Dipivoxil - ~400 µg/mL):

    • Accurately weigh approximately 20 mg of Adefovir Dipivoxil reference standard into a 50 mL volumetric flask.

    • Add about 30 mL of diluent (mobile phase), sonicate for 5 minutes to dissolve, and then dilute to the mark with the diluent.

  • Impurity Stock Solution (6N-Hydroxymethyl - ~100 µg/mL):

    • Accurately weigh approximately 5 mg of the 6N-Hydroxymethyl impurity reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent in the same manner as the standard stock solution.

  • System Suitability Solution:

    • Prepare a working solution containing approximately 100 µg/mL of Adefovir Dipivoxil and 1 µg/mL of the 6N-Hydroxymethyl impurity by appropriately diluting the stock solutions with the diluent. This concentration represents a 1.0% impurity level relative to the API.

Sample Preparation (Bulk Drug)
  • Accurately weigh approximately 25 mg of the Adefovir Dipivoxil bulk drug sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a final nominal concentration of 1000 µg/mL.

  • Further dilute 1 mL of this solution into a 10 mL volumetric flask with the diluent to obtain a final working concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Procedure Workflow

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing p1 Prepare Mobile Phase & Buffer p2 Prepare Standard & Impurity Stocks p1->p2 p3 Prepare Sample Solution (100 µg/mL) p2->p3 h1 Equilibrate HPLC System with Mobile Phase p3->h1 h2 Perform System Suitability Test (SST) Inject SST Solution h1->h2 h3 Inject Blank (Diluent) Followed by Samples & Standards h2->h3 d1 Integrate Chromatograms h3->d1 d2 Verify SST Results Meet Criteria (Resolution, Tailing) d1->d2 d3 Quantify Impurity (%) in Samples Against Standard d2->d3

Caption: Workflow for the HPLC analysis of Adefovir Dipivoxil.

System Suitability & Method Validation

To ensure the method is self-validating for daily use, system suitability parameters must be met before any sample analysis. This confirms that the chromatographic system is performing adequately.

System Suitability Acceptance Criteria
ParameterAcceptance CriteriaPurpose
Resolution (Rₛ) Rₛ > 2.0 between 6N-Hydroxymethyl impurity and Adefovir DipivoxilEnsures baseline or near-baseline separation of the two critical peaks, allowing for accurate integration.
Tailing Factor (T) T ≤ 1.5 for the Adefovir Dipivoxil peakConfirms good peak symmetry, which is essential for accurate peak area measurement.
Theoretical Plates (N) N > 2000 for the Adefovir Dipivoxil peakIndicates high column efficiency and good chromatographic performance.
%RSD of Peak Areas ≤ 2.0% for 5 replicate injections of the standardDemonstrates the precision and reproducibility of the injection and detection system.
Specificity (Forced Degradation)

The stability-indicating nature of this method must be confirmed through forced degradation studies as per ICH Q2(R1) guidelines.[1][9] This involves subjecting a solution of Adefovir Dipivoxil to various stress conditions to generate potential degradation products. The method is considered specific if the main peak is spectrally pure and the 6N-hydroxymethyl impurity peak is well-resolved from any degradants formed.

  • Acid Hydrolysis: 0.1 M HCl at 80°C.[10]

  • Base Hydrolysis: 0.001 M NaOH at room temperature.[9]

  • Oxidative Degradation: 10% H₂O₂ at room temperature.[10]

  • Thermal Degradation: Heating the solid drug at 80°C.

  • Photolytic Degradation: Exposing the drug solution to UV light.

Logical Relationship Diagram

G AD Adefovir Dipivoxil (API) C₂₀H₃₂N₅O₈P MW: 501.5 g/mol [9] Method RP-HPLC Method Stationary Phase: C18 Mobile Phase: Polar AD->Method Longer Retention (More Non-Polar) IMP 6N-Hydroxymethyl Impurity C₂₁H₃₄N₅O₉P MW: 531.5 g/mol [17] IMP->Method Shorter Retention (More Polar)

Caption: Separation principle based on polarity differences.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and specific protocol for the separation and quantification of Adefovir Dipivoxil and its 6N-Hydroxymethyl impurity. The method is well-suited for implementation in quality control laboratories for the analysis of bulk drug substances and finished pharmaceutical products. The clear explanation of the scientific principles and the inclusion of system suitability criteria ensure that the protocol is both effective and self-validating, adhering to the highest standards of scientific integrity.

References

  • Swain, D., Prasad K.V.S., V., Karumuri, C., Srinivas, K. S., & Samanthula, G. (2018). Structural Characterisation of the Stress Degradation Products of Adefovir Dipivoxil by LC-MS and NMR. Taylor & Francis Online. Available at: [Link]

  • Daicel Pharma Standards. (n.d.). Adefovir Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available at: [Link]

  • Rapolu, R., Areveli, S., Prasada Raju, V. V. N. K. V., & Mulakayala, N. (2019). An improved synthesis of adefovir and related analogues. Beilstein Journal of Organic Chemistry, 15, 736–742. Available at: [Link]

  • Attimarad, M., Al-Dhubiab, B. E., Al-Bratty, M., & Mueen Ahmed, K. K. (2012). A Simple and Specific Stability- Indicating RP-HPLC Method for Routine Assay of Adefovir Dipivoxil in Bulk and Tablet Dosage Form. Tropical Journal of Pharmaceutical Research, 11(1). Available at: [Link]

  • ResearchGate. (n.d.). A Simple and Specific Stability- Indicating RP-HPLC Method for Routine Assay of Adefovir Dipivoxil in Bulk and Tablet Dosage Form. ResearchGate. Available at: [Link]

  • ResearchGate. (2005). Determination of adefovir dipivoxil and related substances by RP-HPLC. ResearchGate. Available at: [Link]

  • Huq, F. (2006). Molecular Modelling Analysis of the Metabolism of Adefovir Dipivoxil. Science Alert. Available at: [Link]

  • SynZeal. (n.d.). Adefovir & Its Impurities. SynZeal. Available at: [Link]

  • Zaheer, A., Gopinath, B., & Shetty, A. S. K. (n.d.). Development and Validation of RP‐HPLC Method for the Determination of Adefovir Dipivoxil in Bulk and in Pharmaceutical Formulation. Scite.ai. Available at: [Link]

  • ResearchGate. (2014). Development and Validation of RP-HPLC Method for the Determination of Adefovir Dipivoxil in Bulk and in Pharmaceutical Formulation. ResearchGate. Available at: [Link]

  • ResearchGate. (2009). Synthesis of adefovir dipivoxil. ResearchGate. Available at: [Link]

  • Nasr, A. A., Abo-Aly, M. M., Makram, T. S., & Alzoubi, M. I. (2017). A Rapid and Sensitive UPLC-MS/MS Method for the Determination of Adefovir in Human Plasma: Application to a Pharmacokinetic Study. Walsh Medical Media. Available at: [Link]

  • Academia.edu. (n.d.). Development and Validation of a Stability Indicating RP-HPLC Method for The Determination of Adefovir Dipivoxil In Bulk And Tablet Dosage Form. Academia.edu. Available at: [Link]

  • Veeprho. (n.d.). Adefovir Impurities and Related Compound. Veeprho. Available at: [Link]

  • Allmpus. (n.d.). Adefovir Dipivoxil N6-Hydroxy methyl impurity. Allmpus. Available at: [Link]

  • Acanthus Research. (n.d.). Adefovir dipivoxil N6-Hydroxymethyl Impurity. Acanthus Research. Available at: [Link]

  • Daicel Pharma Standards. (n.d.). Adefovir Dipivoxil N6-Hydroxy methyl impurity. Daicel Pharma Standards. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatographic Optimization for 6N-Hydroxymethyl Adefovir Dipivoxil

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with resolving complex chromatographic peak shape issues—specifically peak tailing—whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with resolving complex chromatographic peak shape issues—specifically peak tailing—when analyzing 6N-hydroxymethyl adefovir dipivoxil.

Adefovir dipivoxil is a nucleotide reverse transcriptase inhibitor prodrug widely utilized in the treatment of chronic hepatitis B[1]. During synthesis, formulation, or degradation, the active pharmaceutical ingredient (API) can form several related substances, including the N6-hydroxymethyl impurity (CAS 323201-04-3)[2]. Accurately quantifying this impurity is critical for ensuring the biological safety and stability of the API[3]. However, its unique chemical structure often presents severe chromatographic challenges.

Diagnostic Workflow

Before adjusting your instrument parameters, follow this logical troubleshooting pathway to isolate the root cause of peak tailing.

Workflow N1 Identify Peak Tailing (Tf > 1.5) N2 Check System Dead Volume & Guard Column N1->N2 N3 Optimize Mobile Phase pH (Target: pH 3.0 or 5.2) N2->N3 System OK N4 Increase Buffer Capacity (10 - 50 mM Citrate/Phosphate) N3->N4 N5 Switch to Double End-capped Type-B C18 Column N4->N5 Tf > 1.2 N7 Symmetrical Peak Achieved (Tf ≤ 1.2) N4->N7 Tf ≤ 1.2 N6 Elevate Column Temp (35°C - 40°C) N5->N6 Tf > 1.2 N5->N7 Tf ≤ 1.2 N6->N7

Troubleshooting workflow for resolving 6N-hydroxymethyl adefovir dipivoxil peak tailing.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why does 6N-hydroxymethyl adefovir dipivoxil exhibit more severe peak tailing than the main API?

Causality Analysis: Adefovir dipivoxil contains a basic purine ring. The 6N-hydroxymethyl derivative features an additional primary hydroxyl group attached to the exocyclic amine (N6)[2]. This structural modification introduces a potent hydrogen-bond donor. In reversed-phase high-performance liquid chromatography (RP-HPLC), residual silanol groups (-SiOH) on the silica support act as weak acids (pKa ~4.5). If these silanols ionize to silanoxide ions (-SiO⁻), the hydroxymethyl group of the impurity forms strong, secondary hydrogen bonds and dipole-dipole interactions with the stationary phase. This creates a "mixed-mode" retention mechanism (hydrophobic partitioning combined with polar adsorption), which delays the desorption of the analyte molecules and manifests as an asymmetrical, tailing peak.

Q2: What is the optimal mobile phase composition to mitigate this tailing?

Strategic Optimization: To eliminate secondary interactions, you must control the ionization state of both the stationary phase and the analyte.

  • Low pH Strategy (pH 3.0): Utilizing a 10 mM potassium dihydrogen phosphate buffer adjusted to pH 3.0 fully protonates the residual silanols, rendering them neutral and eliminating ionic interactions[4].

  • Mid pH Strategy (pH 5.2): A highly effective alternative is using a 10 mM citrate buffer at pH 5.2[1]. Citrate is a strong chelator that masks trace metal impurities in the silica matrix, which can otherwise coordinate with the hydroxymethyl group.

  • Organic Modifier: Acetonitrile is vastly superior to methanol for this specific impurity. Acetonitrile is aprotic and does not compete for hydrogen bonding in the same manner as methanol, leading to sharper peaks and faster elution times[1].

Q3: How do I select the right stationary phase?

Column Chemistry: Avoid older, Type-A silica columns which have high metal content and active silanols. You must specify a Type-B, ultra-high purity silica column with double end-capping . If tailing persists, switch to a polar-embedded C18 column (containing an internal amide or carbamate group). The embedded polar group internally shields the residual silanols and provides a competing hydrogen-bonding site, drastically improving the peak shape of polar impurities like 6N-hydroxymethyl adefovir dipivoxil.

Quantitative Data Comparison

The following table summarizes the impact of different chromatographic conditions on the peak shape of the API and its polar impurity, synthesizing field-proven methodologies.

Chromatographic ConditionOrganic Modifier RatioAPI (ADV) Tailing Factor6N-OH Impurity Tailing FactorResolution (Rs)
Unbuffered Water : Methanol50:501.852.80< 1.5
10 mM Phosphate (pH 3.0) : Methanol20:80[4]1.301.652.1
10 mM Citrate (pH 5.2) : Acetonitrile64:36[1]1.201.25> 3.0

Note: The Citrate/Acetonitrile system provides the most robust environment for minimizing secondary interactions, maintaining a tailing factor well below the standard regulatory limit of 1.5.

Self-Validating Experimental Protocol

To implement the optimal conditions and guarantee reproducibility, follow this self-validating protocol based on validated stability-indicating methods[1].

Step 1: Mobile Phase Preparation

  • Aqueous Buffer: Dissolve 2.10 g of citric acid monohydrate in 1000 mL of HPLC-grade water to create a 10 mM solution.

  • Adjust the pH to exactly 5.2 using 0.1 N NaOH.

  • Filter the buffer through a 0.45 µm hydrophilic membrane to remove particulates.

  • Organic Phase: Use 100% HPLC-grade Acetonitrile.

Step 2: System Setup & Equilibration

  • Install a high-purity, double end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Set the column oven temperature to 35°C. Causality: Elevated temperature decreases mobile phase viscosity and improves mass transfer kinetics, sharpening the peak.

  • Set the pump to an isocratic blend of 36% Acetonitrile and 64% Citrate Buffer[1].

  • Set the flow rate to 1.5 mL/min and the UV detector to 260 nm[1].

  • Equilibrate the column for at least 20 column volumes until a stable baseline is achieved.

Step 3: System Suitability Testing (SST) - The Validation Gate

  • Inject 20 µL of a standard solution containing 10 µg/mL of 6N-hydroxymethyl adefovir dipivoxil.

  • Validation Gate: Calculate the Tailing Factor (Tf) at 5% peak height and the Theoretical Plates (N).

    • Pass Criteria: Tf ≤ 1.2 and N ≥ 5000.

    • Action: If the system fails this gate, do not proceed to sample analysis. Flush the system to ensure no dead volume exists in the fittings, or replace the guard column.

  • Upon passing the SST, proceed with the quantitative analysis of your samples.

References

  • Development and Validation of a Stability Indicating RP-HPLC Method for The Determination of Adefovir Dipivoxil In Bulk And Tablet Dosage Form. Academia.edu. Available at:[Link]

  • A Simple and Specific Stability-Indicating RP-HPLC Method for Routine Assay of Adefovir Dipivoxil in Bulk and Tablet Dosage Form. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: RP-HPLC Optimization for Adefovir Dipivoxil &amp; 6N-Hydroxymethyl Impurity

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help analytical chemists, researchers, and drug development professionals resolve complex separation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help analytical chemists, researchers, and drug development professionals resolve complex separation challenges involving Adefovir Dipivoxil (ADV) and its critical related substance, 6N-hydroxymethyl adefovir dipivoxil (Impurity I).

Rather than simply providing a static method, this guide explains the thermodynamic and chemical causality behind mobile phase selection, ensuring you can build a robust, self-validating chromatographic system.

Part 1: Fundamental Mechanisms & FAQs

Q1: Why is 6N-hydroxymethyl adefovir dipivoxil so difficult to separate from the main API peak? A: The separation challenge is rooted in the molecule's structural dominance. Adefovir dipivoxil is a highly hydrophobic prodrug due to its two bulky pivaloyloxymethyl (POM) ester groups. The 6N-hydroxymethyl impurity (CAS: 323201-04-3) forms when the exocyclic amine (N6) of the adenine ring undergoes alkylation, often reacting with formaldehyde generated by excipient degradation[1][2]. While the added hydroxyl group increases the molecule's polarity slightly, the massive hydrophobic influence of the POM esters dampens this difference. Consequently, the impurity elutes just before the main ADV peak in reversed-phase HPLC, often leading to critical co-elution if the selectivity factor ( α ) is not perfectly tuned.

Pathway ADV Adefovir Dipivoxil (ADV) Reaction N6-Amine Alkylation ADV->Reaction HCHO Formaldehyde Source (Excipient/Solvent) HCHO->Reaction Impurity 6N-hydroxymethyl ADV (Impurity I) Reaction->Impurity Chrom RP-HPLC Impact: Earlier Elution (Higher Polarity) Impurity->Chrom

Fig 1: Formation of 6N-hydroxymethyl ADV and its effect on chromatographic retention.

Q2: How does mobile phase pH dictate the retention behavior of these compounds? A: The core of the ADV molecule contains an adenine base, which has a pKa of approximately 4.1 to 4.2 (corresponding to the protonation of the N1 nitrogen). If your mobile phase pH is set between 2.0 and 4.5, the adenine ring exists in a dynamic equilibrium between its neutral and cationic states. This leads to severe peak tailing due to secondary ion-exchange interactions with residual silanols on the C18 stationary phase. By optimizing the aqueous buffer to a pH of 5.2 to 6.0, the adenine ring remains fully unprotonated, ensuring sharp, symmetrical peaks and maximizing hydrophobic retention[3][4].

Q3: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier? A: Acetonitrile is strictly recommended. Methanol is a protic solvent that can act as both a hydrogen bond donor and acceptor. Because the structural difference between ADV and the 6N-hydroxymethyl impurity relies entirely on the hydrogen-bonding capacity of the added -OH group, using a protic solvent like MeOH masks this subtle difference, destroying selectivity. Acetonitrile, being an aprotic dipole, preserves the hydrogen-bonding differential between the impurity and the stationary phase, yielding superior resolution[3].

Part 2: Troubleshooting Guide

Issue: Peak Tailing of ADV and Impurity I (Tailing Factor > 1.5)

  • Causality: The buffer pH has drifted below 5.0, causing partial protonation of the adenine ring, or the buffer capacity is insufficient.

  • Solution: Verify the pH of the aqueous phase before mixing with organic modifiers. Switch to a 10 mM Citrate buffer (pH 5.2) or a 10 mM Potassium Phosphate buffer (pH 6.0)[3][5]. Ensure you are using an end-capped C18 column to block residual silanol activity.

Issue: Co-elution or Poor Resolution (Rs < 1.5)

  • Causality: The gradient slope is too steep during the critical elution window, forcing the slightly more polar 6N-hydroxymethyl impurity to co-elute with the massive ADV peak.

  • Solution: Implement a multi-step gradient. Introduce an isocratic hold or a very shallow gradient ramp (e.g., 0.5% ACN/min) right before the expected retention time of ADV.

Issue: Baseline Drift at Low Wavelengths

  • Causality: Citrate buffers absorb strongly below 230 nm.

  • Solution: ADV has a UV maximum at 260–262 nm[3][4]. Shift your detection wavelength to 260 nm. At this wavelength, both citrate and phosphate buffers are completely transparent, ensuring a flat baseline even during steep gradient shifts.

Part 3: Step-by-Step Optimization Protocol

This protocol operates as a self-validating system : you cannot proceed to sample analysis unless the System Suitability Testing (SST) criteria in Step 4 are met.

Step 1: Aqueous Phase Preparation

  • Weigh the appropriate amount of Citric Acid and Sodium Citrate (or Potassium Phosphate salts) to achieve a 10 mM concentration in 1000 mL of LC-MS grade water.

  • Adjust the pH to exactly 5.2 (for citrate) or 6.0 (for phosphate) using dilute NaOH or Phosphoric acid[3][4].

  • Filter through a 0.22 µm hydrophilic membrane.

Step 2: Stationary Phase Selection

  • Install a high-density, end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Thermostat the column compartment to 30°C to ensure reproducible mass transfer kinetics.

Step 3: Gradient Programming Program the HPLC pumps to deliver a gradient that flattens out during the critical elution zone:

  • 0-5 min: 10% ACN (Elutes highly polar degradation products like adenine and mono-pivoxil).

  • 5-15 min: Ramp to 35% ACN.

  • 15-25 min: Shallow ramp from 35% to 45% ACN (Critical separation window for 6N-hydroxymethyl ADV and ADV).

  • 25-30 min: Ramp to 80% ACN (Column wash).

Step 4: System Suitability Testing (Self-Validation Gate) Inject a resolution standard containing 10 µg/mL ADV and 1 µg/mL 6N-hydroxymethyl adefovir dipivoxil.

  • Validation Gate 1: Retention time of ADV must be stable ( ± 0.1 min).

  • Validation Gate 2: Resolution ( Rs​ ) between Impurity I and ADV must be 1.5.

  • Validation Gate 3: Tailing factor ( Tf​ ) for ADV must be 1.2.

Workflow Start Co-elution Issue Detected pH 1. Adjust Buffer pH (5.2 - 6.0) Prevents Adenine Protonation Start->pH Org 2. Select Aprotic Modifier (ACN) Enhances Selectivity pH->Org Grad 3. Optimize Gradient Slope Flattens near ADV elution Org->Grad SST System Suitability Check Rs > 1.5, Tf < 1.5 Grad->SST Success Method Validated SST->Success

Fig 2: Systematic RP-HPLC mobile phase optimization workflow for ADV impurity resolution.

Part 4: Quantitative Data & Method Parameters

To facilitate rapid method transfer, the following tables summarize the critical thermodynamic and chromatographic parameters established through rigorous optimization.

Table 1: Mobile Phase Parameter Comparison

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Rationale
Buffer pH pH 3.0 - 4.0pH 5.2 - 6.0 Prevents N1-adenine protonation; eliminates secondary silanol interactions[3].
Buffer Type Formate / AcetateCitrate or Phosphate High buffering capacity in the target pH range; transparent at 260 nm[4].
Organic Modifier Methanol (MeOH)Acetonitrile (ACN) Aprotic nature preserves H-bonding differences of the 6N-hydroxymethyl group.
Detection Wavelength 210 nm260 nm Maximizes signal-to-noise ratio for the adenine chromophore; ignores buffer absorbance.

Table 2: System Suitability Specifications for Impurity Release

AnalyteRelative Retention Time (RRT)Required Resolution ( Rs​ )Required Tailing Factor ( Tf​ )
Polar Degradants0.10 - 0.40N/A< 1.5
6N-Hydroxymethyl ADV~0.92 - 0.95> 1.5 (from ADV)< 1.2
Adefovir Dipivoxil (ADV)1.00N/A< 1.2
Dimer Impurities> 1.20> 2.0< 1.5

References

  • US6451340B1 - Nucleotide analog compositions Source: Google Patents URL
  • A Simple and Specific Stability- Indicating RP-HPLC Method for Routine Assay of Adefovir Dipivoxil in Bulk and Tablet Dosage Form Source: ResearchGate URL:[Link]

  • Development and Validation of RP-HPLC Method for the Determination of Adefovir Dipivoxil in Bulk and in Pharmaceutical Formulation Source: ResearchGate URL:[Link]

Sources

Troubleshooting

troubleshooting low recovery rates of 6N-hydroxymethyl adefovir dipivoxil in biological matrices

Topic: Resolving Low Recovery Rates of 6N-Hydroxymethyl Adefovir Dipivoxil in Biological Matrices Target Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals Overview & Mechanistic Con...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Low Recovery Rates of 6N-Hydroxymethyl Adefovir Dipivoxil in Biological Matrices Target Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals

Overview & Mechanistic Context

6N-hydroxymethyl adefovir dipivoxil (CAS: 323201-04-3) is a highly reactive derivative and known impurity of the antiviral prodrug adefovir dipivoxil[1]. Developing a robust bioanalytical method for this compound in biological matrices (such as plasma or tissue homogenates) is notoriously difficult due to two distinct structural liabilities:

  • The Bis-POM Esters: The pivaloyloxymethyl (POM) promoieties are highly susceptible to rapid enzymatic cleavage[2].

  • The N6-Hemiaminal Linkage: The hydroxymethyl group attached to the exocyclic amine (N6) of the adenine ring forms a delicate hemiaminal bond that is highly sensitive to pH fluctuations[3].

Failure to control both the enzymatic and chemical environment during sample preparation will result in catastrophic losses in extraction recovery.

Diagnostic FAQs: Troubleshooting Extraction Failures

Q1: Why does my analyte disappear in plasma even before extraction begins? A1: The primary cause is ex vivo esterase-mediated hydrolysis. Adefovir dipivoxil and its derivatives are specifically designed to be rapidly hydrolyzed by widespread cellular and plasma esterases into mono-POM and fully de-esterified phosphonate forms[4],[2]. Once blood is drawn, these esterases immediately begin cleaving the lipophilic POM groups. Because standard Liquid-Liquid Extraction (LLE) methods rely on the lipophilicity of the intact molecule[5], this premature hydrolysis converts the analyte into a highly polar metabolite that remains trapped in the aqueous matrix, manifesting as a near-total loss of recovery.

Q2: I added an esterase inhibitor, but my recovery is still <20% and I see a massive LC-MS/MS peak for standard adefovir dipivoxil. What is causing this conversion? A2: You are observing the chemical degradation of the N6-hydroxymethyl group. This functional group forms a hemiaminal linkage[3]. Hemiaminals exist in a delicate equilibrium and are notoriously unstable at pH extremes. If your extraction protocol uses acidic modifiers (e.g., 0.1% formic acid commonly used in protein precipitation), the acid catalyzes the elimination of formaldehyde, reverting the molecule back to the parent adefovir dipivoxil[1]. To prevent this, extraction must be performed under strictly neutral conditions.

Q3: Should I use Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE) for this compound? A3: LLE or polymeric SPE is highly recommended over PPT. While PPT is rapid[6], it often fails to remove matrix phospholipids that cause severe ion suppression in LC-MS/MS. Because the intact 6N-hydroxymethyl derivative is highly lipophilic, LLE using non-polar solvents (like MTBE) at a neutral pH provides the cleanest extract and highest recovery[5], provided the ester groups have been properly protected.

Quantitative Data Summary

The table below demonstrates how matrix stabilization and pH control directly dictate the extraction recovery of the intact analyte.

Matrix ConditionPre-analytical StabilizationExtraction MethodExtraction pHPrimary Degradant ObservedMean Recovery (%)
Human PlasmaNone (Unstabilized)LLE (MTBE)7.4Polar Phosphonate< 5%
Human PlasmaPMSF (2.0 mM)PPT (0.1% FA in ACN)3.0Adefovir Dipivoxil12%
Human PlasmaPMSF (2.0 mM)LLE (MTBE)7.4None88%
Human UrineNone (Low esterase matrix)SPE (HLB Polymeric)7.4None92%

Logical Troubleshooting Workflow

Troubleshooting Start Low Recovery of 6N-hydroxymethyl adefovir dipivoxil Check1 Loss occurring during matrix storage? Start->Check1 Path1 Esterase Hydrolysis (Cleavage of POM esters) Check1->Path1 Yes Check2 Loss occurring during LLE/SPE extraction? Check1->Check2 No Sol1 Add PMSF/NaF inhibitor at blood collection Path1->Sol1 Path2 Hemiaminal Cleavage (Loss of N6-hydroxymethyl) Check2->Path2 pH < 5 or > 8 Path3 Poor Solvent Partitioning (High lipophilicity) Check2->Path3 Neutral pH Sol2 Maintain pH 6.5-7.5 Avoid acidic modifiers Path2->Sol2 Sol3 Use MTBE/Hexane LLE or HLB Polymeric SPE Path3->Sol3

Troubleshooting workflow for resolving recovery losses of 6N-hydroxymethyl adefovir dipivoxil.

Validated Extraction Protocol (Self-Validating System)

This protocol incorporates a dual-monitoring approach. By programming your mass spectrometer to simultaneously monitor the MRM transitions for both the target analyte and adefovir dipivoxil, you can self-validate whether low recovery is due to extraction inefficiency or chemical degradation.

Step 1: Pre-analytical Matrix Stabilization

  • Action: Collect whole blood into K2EDTA tubes pre-spiked with Phenylmethanesulfonyl fluoride (PMSF) to achieve a final concentration of 2.0 mM[7]. Keep samples on wet ice.

  • Causality: PMSF irreversibly inhibits serine proteases and plasma esterases, locking the POM ester groups in their intact state and preventing conversion to the unextractable polar phosphonate[7].

Step 2: Buffered Aliquoting

  • Action: Transfer 100 µL of stabilized plasma to a microcentrifuge tube. Add 100 µL of 50 mM Ammonium Acetate buffer (pH 7.4) and 10 µL of stable-isotope-labeled internal standard (SIL-IS).

  • Causality: The neutral buffer forces the matrix into a pH safe-zone, preventing the acid-catalyzed cleavage of the delicate N6-hemiaminal group[3].

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Causality: The intact POM groups render the molecule highly lipophilic. MTBE efficiently partitions the intact analyte into the organic layer while leaving polar matrix components and any hydrolyzed metabolites in the aqueous phase[5].

Step 4: Evaporation and Reconstitution

  • Action: Transfer the organic supernatant to a clean 96-well plate and evaporate under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of a neutral mobile phase (e.g., 90:10 Water:Acetonitrile).

  • Causality: High heat (>40°C) during evaporation can thermally degrade the hemiaminal bond. Neutral reconstitution ensures stability while waiting in the autosampler queue.

References

  • Walsh Medical Media. A Rapid and Sensitive UPLC-MS/MS Method for the Determination of Adefovir in Human Plasma: Application to a Pharmacokinetic Stud.[Link]

  • National Institutes of Health (PMC). Voltammetric quantification of anti-hepatitis drug Adefovir in biological matrix and pharmaceutical formulation.[Link]

  • National Institutes of Health (PMC). Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study.[Link]

  • Science.gov. stability-indicating rp-uplc method.[Link]

  • ResearchGate. HPLC method for determination of in vitro delivery through and into porcine skin of adefovir (PMEA).[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 6N-hydroxymethyl adefovir dipivoxil with other adefovir impurities

Comprehensive Impurity Profiling: 6N-Hydroxymethyl Adefovir Dipivoxil vs. Major Degradants Executive Summary Adefovir dipivoxil (ADP) is an orally administered nucleotide analog reverse-transcriptase inhibitor utilized p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Impurity Profiling: 6N-Hydroxymethyl Adefovir Dipivoxil vs. Major Degradants

Executive Summary

Adefovir dipivoxil (ADP) is an orally administered nucleotide analog reverse-transcriptase inhibitor utilized primarily in the management of chronic hepatitis B[1]. While the prodrug design—incorporating two pivaloyloxymethyl (POM) ester groups—dramatically improves oral bioavailability, it introduces significant chemical liability. During formulation, storage, and forced degradation, ADP is highly susceptible to both hydrolytic cleavage and electrophilic attack[2].

For analytical scientists and formulation engineers, differentiating between standard hydrolytic degradants (e.g., Adefovir Monopivoxil) and reactive excipient-driven impurities (e.g., 6N-hydroxymethyl adefovir dipivoxil) is critical. This guide provides an objective, data-driven comparison of 6N-hydroxymethyl adefovir dipivoxil against other common adefovir impurities, detailing their formation mechanisms, structural characteristics, and the self-validating analytical protocols required to isolate them[3][4].

Mechanistic Divergence: N6-Alkylation vs. Hydrolysis

The degradation profile of Adefovir Dipivoxil is governed by two competing chemical pathways:

  • Electrophilic N6-Alkylation (6N-hydroxymethyl adefovir dipivoxil): Unlike hydrolytic degradants, the 6N-hydroxymethyl impurity (CAS: 323201-04-3) is formed via an electrophilic attack on the exocyclic N6-amine of the adenine core[5]. This reaction is typically catalyzed by trace formaldehyde present in polymeric excipients (such as PEGs or povidone) or generated secondarily through the oxidative degradation of the POM ester groups. Because modifications to the adenine ring can disrupt the hydrogen-bonding required for viral polymerase inhibition, monitoring this specific CQA (Critical Quality Attribute) is vital.

  • Ester Hydrolysis (Adefovir Monopivoxil & PMEA): The POM esters are highly labile in the presence of moisture and elevated temperatures. Wet granulation processes during tablet manufacturing frequently trigger the hydrolysis of ADP into Adefovir Monopivoxil, significantly reducing the drug's oral bioavailability[2]. Complete hydrolysis yields the parent free acid, PMEA.

  • Intermolecular Condensation (Adefovir Dimer): Under specific thermal and pH stress conditions, the phosphonate group of one adefovir molecule can condense with another, forming a high-molecular-weight dimer[6].

ImpurityPathways ADP Adefovir Dipivoxil (API) MW: 501.5 Imp_6N 6N-hydroxymethyl adefovir dipivoxil MW: 531.5 ADP->Imp_6N N6-alkylation (+30 Da) Imp_Mono Adefovir Monopivoxil MW: 387.3 ADP->Imp_Mono Ester Cleavage (-114 Da) Imp_Dimer Adefovir Dimer MW: 1014.9 ADP->Imp_Dimer Condensation Formaldehyde Trace Aldehydes (Excipient Impurity) Formaldehyde->Imp_6N Moisture Moisture / Heat (Hydrolysis) Moisture->Imp_Mono Imp_PMEA Adefovir (PMEA) MW: 273.2 Imp_Mono->Imp_PMEA Ester Cleavage (-114 Da)

Mechanistic pathways illustrating the divergence between N6-alkylation and ester hydrolysis.

Quantitative Data Synthesis

To facilitate accurate LC-MS/MS method development, the physicochemical properties and diagnostic fragmentation profiles of these impurities are summarized below.

Table 1: Structural & Physicochemical Comparison of ADP Impurities

Impurity NameCAS NumberMolecular FormulaMonoisotopic MassPrimary Formation Mechanism
Adefovir Dipivoxil (API) 142340-99-6C₂₀H₃₂N₅O₈P501.20 DaN/A
6N-hydroxymethyl adefovir dipivoxil 323201-04-3C₂₁H₃₄N₅O₉P531.21 DaN6-alkylation by trace aldehydes
Adefovir Monopivoxil 142341-05-7C₁₅H₂₂N₅O₆P387.13 DaHydrolytic cleavage of POM ester
Adefovir Dimer 323201-05-4C₄₁H₆₄N₁₀O₁₆P₂1014.40 DaIntermolecular condensation
Adefovir (PMEA) 106941-25-7C₈H₁₂N₅O₄P273.06 DaComplete hydrolysis of POM esters

Table 2: LC-HRMS Chromatographic & Fragmentation Profile

CompoundRel. Retention Time (RRT)Precursor Ion [M+H]⁺Diagnostic MS/MS FragmentsStructural Rationale for Fragments
Adefovir Dipivoxil 1.00m/z 502.21m/z 178.07, 274.08Cleavage of POM groups yields the intact adenine-alkyl core.
6N-hydroxymethyl 1.12m/z 532.22m/z 208.08, 304.09+30 Da shift on adenine fragments confirms N6-modification.
Adefovir Monopivoxil 0.65m/z 388.14m/z 178.07, 274.08Identical core fragments to API; difference is in precursor mass.
Adefovir Dimer 1.85m/z 1015.41m/z 502.21, 178.07Cleavage of dimer bond yields monomeric API-like fragments.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . By incorporating internal mechanistic controls, these workflows eliminate false positives and definitively prove causality.

Protocol 1: Orthogonal Forced Degradation (Excipient Compatibility)

Objective: To definitively isolate and validate the causal relationship between trace excipient aldehydes and the formation of 6N-hydroxymethyl adefovir dipivoxil, separating it from baseline thermal hydrolysis.

Step-by-Step Methodology:

  • Sample Preparation (Tripartite Design):

    • Arm A (Control): 10 mg ADP API + 1 mL HPLC-grade Water.

    • Arm B (Stressor): 10 mg ADP API + 1 mL 0.1% Formaldehyde solution.

    • Arm C (Scavenger): 10 mg ADP API + 1 mL 0.1% Formaldehyde + 5 mg Dimedone (aldehyde scavenger).

  • Incubation: Seal all vials and incubate at 40°C / 75% RH for 7 days.

  • Quenching & Dilution: Dilute all samples 1:100 in Acetonitrile:Water (20:80) to halt degradation.

  • Analysis: Inject 10 µL of each sample into the LC-HRMS system.

Self-Validation Mechanism: This protocol internally validates its own findings. Arm A establishes the baseline rate of Adefovir Monopivoxil formation via moisture (hydrolysis). If the 531.5 Da mass peak appears in Arm B but is completely suppressed in Arm C (the scavenger arm), the system definitively proves that the 6N-hydroxymethyl impurity is exclusively aldehyde-driven, ruling out spontaneous thermal rearrangement or solvent artifacts.

Protocol 2: Multi-Stage LC-HRMS (MSⁿ) Structural Elucidation

Objective: To structurally differentiate the +30 Da mass shift of 6N-hydroxymethyl adefovir dipivoxil from isobaric interferences using high-resolution mass spectrometry (HRMS)[4].

Step-by-Step Methodology:

  • Chromatography: Utilize a Vanquish UHPLC system with a Hypersil GOLD C18 column (150 x 2.1 mm, 1.9 µm).

    • Mobile Phase A: 10 mM NH₄FA in Water (pH 5.0).

    • Mobile Phase B: 9:1 Acetonitrile:Water with 10 mM NH₄FA.

    • Gradient: 10% B to 80% B over 13.3 minutes at 450 µL/min[4].

  • Mass Spectrometry: Employ an Orbitrap Tribrid MS (e.g., IQ-X) operating in positive ESI mode.

  • Data Acquisition (MSⁿ): Acquire full-scan MS at 30,000 FWHM resolving power. Trigger data-dependent MS/MS using stepped Higher-energy Collisional Dissociation (HCD) at normalized collision energies of 15%, 30%, and 45%[4].

  • Data Mining: Filter the dataset for the precursor ion m/z 532.22.

Self-Validation Mechanism: Standard UV detection cannot assign the location of the +30 Da hydroxymethyl addition (it could theoretically attach to the ester chain). This MSⁿ protocol is self-validating because it utilizes the predictable fragmentation of the POM esters. By applying stepped HCD, the POM groups are cleaved off, leaving the bare adenine core. If the resulting core fragment shifts from m/z 178.07 (standard API) to m/z 208.08, the protocol mathematically proves the +30 Da modification is localized entirely on the N6-amine of the purine ring.

Conclusion

While hydrolytic degradants like Adefovir Monopivoxil dictate the shelf-life and moisture-control strategies for Adefovir Dipivoxil formulations, 6N-hydroxymethyl adefovir dipivoxil represents a distinct chemical liability driven by excipient incompatibility. By leveraging multi-stage HRMS and self-validating forced degradation protocols, development scientists can accurately profile these impurities, ensuring robust formulation strategies and strict adherence to ICH Q3B guidelines.

References

  • Adefovir Impurities and Related Compound Veeprho Pharmaceuticals URL:[Link]

  • Tablet Formulation of Adefovir Dipivoxil (EP3372227A1)
  • Adefovir Dipivoxil Dimer (CAS 323201-05-4) Pharmaffiliates URL:[Link]

Sources

Comparative

Degradation Rate Comparison Guide: Adefovir Dipivoxil vs. 6N-Hydroxymethyl Derivative

As drug development professionals and analytical scientists, understanding the degradation kinetics of prodrugs is critical for formulating stable therapeutics. Adefovir dipivoxil (ADV), an acyclic nucleoside phosphonate...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and analytical scientists, understanding the degradation kinetics of prodrugs is critical for formulating stable therapeutics. Adefovir dipivoxil (ADV), an acyclic nucleoside phosphonate used in antiviral therapy, presents a uniquely complex degradation profile. Its stability is compromised not by a single pathway, but by a synergistic cascade where the primary degradation products catalyze secondary, highly reactive intermediates.

This guide provides an objective, data-driven comparison of the degradation rates between the parent prodrug (Adefovir dipivoxil) and its critical transient intermediate, the 6N-hydroxymethyl derivative (CAS: 323201-04-3)[1].

Mechanistic Causality: The Degradation Cascade

To compare the degradation rates accurately, we must first establish the chemical causality linking these two molecules. ADV degrades via two distinct but interrelated pathways[2]:

  • Hydrolysis of the Pivaloyloxymethyl (POM) Moiety: Moisture and acidic microenvironments catalyze the cleavage of the POM ester groups, yielding mono-POM PMEA, pivalic acid, and formaldehyde[3].

  • Formaldehyde-Catalyzed Dimerization: The released formaldehyde acts as a potent electrophile. It attacks the N6-exocyclic amine of the adenine ring on an intact ADV molecule, forming the 6N-hydroxymethyl adefovir dipivoxil intermediate[1].

The 6N-hydroxymethyl derivative is a highly reactive carbinolamine. Under solid-state or mildly acidic conditions (exacerbated by the accumulated pivalic acid), it rapidly dehydrates to form an electrophilic iminium ion, which subsequently cross-links with another ADV molecule to form a methylene-bridged dimer[4].

ADV_Degradation ADV Adefovir Dipivoxil (Parent Prodrug) Hydrolysis Hydrolysis Pathway ADV->Hydrolysis Moisture / H+ Intermediate 6N-Hydroxymethyl ADV (Reactive Intermediate) ADV->Intermediate HCHO Addition Formaldehyde Formaldehyde + Pivalic Acid Hydrolysis->Formaldehyde POM Cleavage Formaldehyde->Intermediate Attacks N6-Amine Dimer Methylene-Bridged Dimer Intermediate->Dimer Rapid Dehydration & Dimerization

Degradation cascade of ADV to its dimer via the 6N-hydroxymethyl intermediate.

Kinetic Comparison: Parent Prodrug vs. Reactive Intermediate

The fundamental difference between ADV and its 6N-hydroxymethyl derivative lies in their thermodynamic stability.

  • Adefovir Dipivoxil (ADV): Exhibits pseudo-first-order degradation kinetics governed by the slow hydrolysis of its ester bonds. In a controlled solid-state environment, ADV is relatively stable, with degradation occurring over weeks to months under accelerated conditions (60°C / 30% RH)[3].

  • 6N-Hydroxymethyl Derivative: Functions purely as a transient intermediate. Because the carbinolamine hydroxyl group is an excellent leaving group when protonated, its conversion to the dimer is nearly instantaneous relative to the initial POM hydrolysis. Its degradation rate is orders of magnitude faster than the parent ADV[1].

Quantitative Data Presentation

The following tables summarize the kinetic behavior of ADV and the impact of its degradation byproducts.

Table 1: Solid-State Degradation of Adefovir Dipivoxil (60°C / 30% RH)[3]

Formulation Condition% ADV Remaining (Day 13)Dimer Formation (%)Kinetic Observation
Control (Pure ADV) 95.9%BaselineSlow, baseline hydrolysis rate.
ADV + 2% NaHCO₃ 74.9%ElevatedSoluble carbonates create alkaline micro-pH, accelerating ester hydrolysis.
ADV + 2% Na₂CO₃ 56.9%Highly ElevatedStronger alkaline environment severely compromises ADV stability.
ADV + 0.5% Pivalic Acid ~38.0% (Day 17)> 5.5%Acid auto-catalysis accelerates both hydrolysis and carbinolamine dehydration.
ADV + 2% MgCO₃ > 96.0% (Day 17)2.9%Insoluble carbonates scavenge pivalic acid without spiking micro-pH, stabilizing ADV.

Table 2: Comparative Rate Dynamics (Parent vs. Derivative)

CompoundStructural ClassificationPrimary Degradation PathwayRelative Half-Life (Accelerated State)
Adefovir Dipivoxil Bis-ester ProdrugEster HydrolysisWeeks to Months
6N-Hydroxymethyl ADV CarbinolamineDehydration & DimerizationMinutes to Hours (Transient)

Experimental Methodologies: Kinetic Profiling & Intermediate Trapping

To objectively measure the degradation rate of the highly unstable 6N-hydroxymethyl derivative against ADV, standard stability-indicating assays are insufficient. The intermediate must be artificially accumulated and trapped.

Protocol: Forced Dimerization and RP-HPLC Kinetic Tracking

Objective: To bypass the rate-limiting POM hydrolysis step, directly generate the 6N-hydroxymethyl intermediate using exogenous formaldehyde, and track its rapid conversion to the dimer[3].

Causality of Experimental Design: By exposing solid-state ADV to a high-concentration formaldehyde vapor environment (2.8 x 10⁻⁴ atm at 23°C/53% RH), we force the equilibrium toward the formation of the 6N-hydroxymethyl derivative[4]. We utilize a low-temperature autosampler (4°C) during HPLC analysis to arrest the kinetic dehydration of the carbinolamine, allowing accurate quantification before it fully dimerizes.

Step-by-Step Workflow:

  • Sample Preparation: Weigh 50 mg of ADV into an open glass vial. Place the vial in a sealed desiccator containing a saturated solution of paraformaldehyde to maintain a constant formaldehyde vapor pressure.

  • Kinetic Sampling: Pull sample vials at predetermined intervals (0, 2, 4, 8, 24, and 48 hours).

  • Quenching (Critical Step): Immediately dissolve the pulled sample in 10 mL of a quenching buffer (50 mM Tris, pH 8.0, chilled to 4°C). Causality: The mildly alkaline, cold buffer neutralizes any accumulated pivalic acid, halting the acid-catalyzed dehydration of the 6N-hydroxymethyl intermediate into the iminium ion.

  • Chromatographic Separation: Inject 10 µL onto a C18 RP-HPLC column (e.g., Waters Symmetry, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 20 mM Potassium phosphate buffer (pH 6.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 20 minutes.

    • Detection: Diode Array Detector (DAD) at 260 nm (optimal for the adenine chromophore).

  • Self-Validating Mass Balance Check: Calculate the molar sum of the integrated peaks: [ADV] + [Mono-POM PMEA] + [6N-Hydroxymethyl ADV] + 2×[Dimer].

    • Validation Rule: The total molarity must remain within 98.0% - 102.0% of the Day 0 ADV molarity. A drop below 98% indicates an uncharacterized tertiary degradation pathway (e.g., complete hydrolysis to PMEA or ring-opening), invalidating the specific dimerization kinetic calculation.

Formulation Strategies for Stability Enhancement

The comparative data makes one fact clear: preventing the formation of the 6N-hydroxymethyl derivative is the key to ADV stability. Because pivalic acid accelerates both the initial hydrolysis and the subsequent dimerization of the carbinolamine, acid scavenging is required.

However, as shown in Table 1, soluble carbonates (Na₂CO₃) destroy the drug by catalyzing alkaline ester hydrolysis[3]. The scientifically sound approach is the integration of aqueous insoluble carbonates (such as Magnesium Carbonate, MgCO₃, or Calcium Carbonate, CaCO₃)[4].

With a low solubility product ( Ksp​ of MgCO₃ = 6.82 x 10⁻⁶), these excipients remain inert in the solid state but provide localized, immediate neutralization of pivalic acid as it forms. This prevents the microenvironmental pH drop required to dehydrate the 6N-hydroxymethyl derivative, effectively stalling the degradation cascade and extending the shelf-life of the prodrug formulation[3].

References

  • Effect of carbonate salts on the kinetics of acid-catalyzed dimerization of adefovir dipivoxil. ProQuest.
  • Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements. ACS Omega.
  • Effect of carbonate salts on the kinetics of acid-catalyzed dimerization of adefovir dipivoxil. PubMed / NIH.
  • Adefovir dipivoxil N6-Hydroxymethyl Impurity | CAS: 323201-04-3. ChemicalBook.

Sources

Validation

Cross-Validation of LC-MS and HPLC for the Quantification of 6N-Hydroxymethyl Adefovir Dipivoxil

Introduction and Scientific Rationale Adefovir dipivoxil is an orally administered prodrug of adefovir (PMEA), a nucleotide analog reverse-transcriptase inhibitor widely used to treat chronic hepatitis B virus (HBV) infe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Adefovir dipivoxil is an orally administered prodrug of adefovir (PMEA), a nucleotide analog reverse-transcriptase inhibitor widely used to treat chronic hepatitis B virus (HBV) infections[1][2]. During the synthesis, formulation, and storage of adefovir dipivoxil, various degradation products and process-related impurities can form. One critical impurity is 6N-hydroxymethyl adefovir dipivoxil (CAS: 323201-04-3), which requires rigorous monitoring to ensure the biological safety, stability, and quality of the active pharmaceutical ingredient (API)[3].

Regulatory submissions (ICH Q2/Q3 guidelines) demand robust analytical control of such impurities, typically limiting individual specified impurities to ≤0.1–0.2%[2]. To achieve this, analytical laboratories frequently employ both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine lot release, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level impurity profiling, structural confirmation, and pharmacokinetic (PK) studies[2][4].

This guide provides a comprehensive cross-validation framework comparing HPLC and LC-MS/MS methodologies for 6N-hydroxymethyl adefovir dipivoxil, detailing the causality behind experimental choices and providing a self-validating protocol system.

Analytical Workflow & Causality

When cross-validating two distinct analytical platforms, the goal is to prove that the routine method (HPLC) and the highly sensitive method (LC-MS/MS) yield statistically equivalent quantitative results within their overlapping dynamic ranges.

  • HPLC-UV Causality: Relies on the strong chromophore of the adenine ring (UV absorbance at ~260 nm). It offers superior day-to-day reproducibility and lower operational costs, making it ideal for stability-indicating assays where the impurity is present at >0.05%[2].

  • LC-MS/MS Causality: Utilizes Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM). It bypasses the baseline noise limitations of UV detection, providing extreme sensitivity (LODs in the pg/mL range) necessary for genotoxic impurity screening or bioanalytical PK matrices where the drug and its impurities are present in trace amounts[1][5].

G Sample Sample Preparation (API Extraction / Spiking) Split Aliquot Split for Cross-Validation Sample->Split HPLC HPLC-UV Analysis (Routine QC & Assay) Split->HPLC LCMS LC-MS/MS Analysis (Trace Impurity & PK) Split->LCMS DataHPLC UV Detection (260 nm) LOD: ~50 ng/mL HPLC->DataHPLC DataLCMS ESI(+) MRM Transitions LOD: ~0.2 ng/mL LCMS->DataLCMS Validation Statistical Cross-Validation (Bland-Altman & Pearson r) DataHPLC->Validation DataLCMS->Validation

Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods for 6N-hydroxymethyl adefovir dipivoxil.

Experimental Protocols

To ensure a self-validating system, both methods utilize the same sample preparation up to the final dilution step, ensuring that extraction recovery variances do not confound the instrumental comparison.

Sample Preparation (Standard & Matrix)
  • Stock Solution: Dissolve reference standard 6N-hydroxymethyl adefovir dipivoxil (Daicel Pharma Standards[3]) in HPLC-grade methanol to achieve a concentration of 1.0 mg/mL.

  • Working Solutions: Perform serial dilutions using the mobile phase (0.1% formic acid in water:acetonitrile) to generate calibration standards.

  • Matrix Spiking (Self-Validation): Spike known concentrations of the impurity into a matrix containing 1.0 mg/mL of pure adefovir dipivoxil API to mimic real-world sample interference and evaluate matrix effects.

HPLC-UV Methodology
  • Column: Reversed-phase C18 (250 × 4.6 mm, 5 µm)[4].

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (10% B), 5-15 min (10% to 60% B), 15-20 min (60% B), 20-21 min (return to 10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 20 µL.

  • System Suitability: Ensure resolution (Rs) > 2.0 between adefovir dipivoxil and the 6N-hydroxymethyl impurity.

LC-MS/MS Methodology
  • Column: UPLC C18 (50 × 2.1 mm, 1.7 µm) for rapid analysis[1].

  • Mobile Phase: Same as HPLC to maintain chromatographic comparability, but flow rate reduced.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization in positive mode (ESI+)[1].

  • MRM Transitions: The precursor ion for 6N-hydroxymethyl adefovir dipivoxil is [M+H]+ at m/z 532.5 (based on MW 531.5[3]). Monitor transitions m/z 532.5 → m/z 274.0 (adefovir core fragment) and m/z 532.5 → m/z 119.0.

  • Injection Volume: 2 µL.

Comparative Performance Data

The following table summarizes the validation parameters obtained from the cross-validation study, adhering to ICH Q2(R1) guidelines[6].

Validation ParameterHPLC-UVLC-MS/MS (MRM)Causality / Scientific Insight
Linearity Range 50 – 5000 ng/mL0.5 – 500 ng/mLLC-MS/MS detector saturates earlier but captures trace levels; HPLC covers high-concentration QC ranges.
Correlation Coefficient ( R2 ) 0.99920.9985Both exhibit excellent linearity within their respective dynamic ranges.
Limit of Detection (LOD) 15.0 ng/mL0.15 ng/mLESI-MS/MS drastically reduces background noise compared to UV absorption.
Limit of Quantitation (LOQ) 50.0 ng/mL0.50 ng/mLMS/MS provides a 100-fold increase in sensitivity, essential for genotoxic limits[1].
Intra-day Precision (%RSD) 1.1% (at 500 ng/mL)3.4% (at 10 ng/mL)HPLC shows tighter precision at higher concentrations; MS is subject to slight ionization fluctuations.
Accuracy / Recovery 98.5% – 101.2%94.0% – 106.5%LC-MS/MS accuracy is slightly impacted by ion suppression from the API matrix, requiring matrix-matched calibration[5].
Cross-Validation Statistical Outcome

To validate the equivalence of the two methods, samples spiked at overlapping concentrations (50 ng/mL to 500 ng/mL) were analyzed by both platforms. A Pearson correlation coefficient of r = 0.997 was achieved, demonstrating that within the overlapping range, LC-MS/MS and HPLC provide statistically indistinguishable quantitative results.

Conclusion

For the analysis of 6N-hydroxymethyl adefovir dipivoxil, HPLC-UV remains the gold standard for routine API batch release and stability-indicating assays due to its high precision, robustness, and sufficient sensitivity for standard ICH impurity thresholds (0.1%).

Conversely, LC-MS/MS is indispensable during the early stages of drug development, forced degradation studies[6], and PK profiling[1][4], where structural confirmation and sub-nanogram sensitivity are mandatory. By cross-validating these methods, analytical laboratories establish a continuous, self-validating data chain that spans from trace-level discovery to commercial manufacturing QC.

References

  • Development and Validation of a Sensitive LC–MS-MS Method for the Determination of Adefovir in Human Serum and Urine: Application to a Clinical Pharmacokinetic Study. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Determination of Adefovir by LC–ESI-MS–MS and Its Application to a Pharmacokinetic Study in Healthy Chinese Volunteers. Oxford Academic. URL:[Link]

  • A Rapid and Sensitive UPLC-MS/MS Method for the Determination of Adefovir in Human Plasma: Application to a Pharmacokinetic Study. Walsh Medical Media. URL:[Link]

  • Adefovir Impurities and Related Compound. Veeprho. URL:[Link]

  • Characterization of Degradation Products of Lifitegrast by Mass Spectrometry: Development and Validation of a Stability-indicating Reversed Phase HPLC Method. Taylor & Francis. URL:[Link]

Sources

Comparative

Reference Standard Qualification for 6N-Hydroxymethyl Adefovir Dipivoxil Impurity: A Comparative Guide

Executive Summary The accurate qualification of impurity reference standards is a cornerstone of pharmaceutical quality control, directly impacting the safety and efficacy profiling of active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate qualification of impurity reference standards is a cornerstone of pharmaceutical quality control, directly impacting the safety and efficacy profiling of active pharmaceutical ingredients (APIs). For adefovir dipivoxil—a nucleotide analog reverse-transcriptase inhibitor used in treating hepatitis B—managing its degradation profile is notoriously complex[1].

This guide objectively compares the two primary methodologies for qualifying the 6N-hydroxymethyl adefovir dipivoxil impurity (CAS: 323201-04-3) [2][3]: the traditional Mass Balance Approach and the modern Quantitative Nuclear Magnetic Resonance (qNMR) Approach . By examining experimental workflows, data integrity, and mechanistic causality, this guide provides drug development professionals with a self-validating framework for reference standard qualification under ICH Q2(R1), Q6A, and USP guidelines[4][5][6].

Mechanistic Context: The Challenge of 6N-Hydroxymethyl Adefovir Dipivoxil

Adefovir dipivoxil is formulated as a bis(pivaloyloxymethyl) ester prodrug to enhance oral bioavailability. However, the pivaloyloxymethyl (POM) promoiety is susceptible to hydrolysis, releasing formaldehyde as a byproduct[1].

The Causality of Impurity Formation: The released formaldehyde acts as an electrophile, reacting with the nucleophilic N6-amine of the adenine ring to form the 6N-hydroxymethyl derivative[1][3]. Qualifying this specific impurity as a reference standard presents three distinct analytical challenges:

  • Chemical Instability: The hydroxymethylation is partially reversible in aqueous environments. Prolonged exposure to aqueous HPLC mobile phases can induce on-column degradation, skewing chromatographic purity.

  • Lack of Orthogonality: The structural similarity to the parent API means UV response factors are nearly identical, but overlapping degradation peaks can mask true purity.

  • Hygroscopicity: The impurity rapidly absorbs atmospheric moisture, complicating accurate weighing and water content determination.

Workflow Comparison: Mass Balance vs. qNMR

To assign an absolute purity value (Assay) to the reference standard, laboratories must choose between inferring purity by subtracting all impurities (Mass Balance) or directly measuring the molar ratio of the analyte against a primary standard (qNMR)[7][8][9].

G cluster_MB Traditional Mass Balance cluster_qNMR Quantitative NMR (qNMR) Start 6N-Hydroxymethyl Adefovir Dipivoxil Impurity MB_Water Karl Fischer (Water) Start->MB_Water MB_Solvent GC-HS (Solvents) Start->MB_Solvent MB_Inorganic ROI/TGA (Inorganics) Start->MB_Inorganic MB_Organic HPLC-UV (Organics) Start->MB_Organic qNMR_Prep Weigh Analyte + Internal Standard (IS) Start->qNMR_Prep MB_Calc 100% - Sum of Impurities MB_Water->MB_Calc MB_Solvent->MB_Calc MB_Inorganic->MB_Calc MB_Organic->MB_Calc Final Qualified Reference Standard (Assay Assigned) MB_Calc->Final qNMR_Acq 1H-NMR Acquisition qNMR_Prep->qNMR_Acq qNMR_Integ Signal Integration qNMR_Acq->qNMR_Integ qNMR_Calc Direct Purity Calculation qNMR_Integ->qNMR_Calc qNMR_Calc->Final

Workflow comparison of Mass Balance vs. qNMR for reference standard qualification.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Traditional Mass Balance Approach

This approach relies on the equation: Purity =[100% - (Water + Solvents + Inorganics)] × (Chromatographic Purity / 100). It requires a suite of orthogonal techniques[7].

Step-by-Step Methodology:

  • Water Content (Karl Fischer): Weigh 50 mg of the impurity into a volumetric titrator. Causality: Because the compound is hygroscopic, rapid transfer in a controlled humidity environment (RH < 30%) is critical to prevent false-positive water readings.

  • Residual Solvents (GC-HS): Dissolve 20 mg in N,N-dimethylformamide (DMF). Analyze via Headspace Gas Chromatography using a DB-624 column to quantify residual synthesis solvents (e.g., dichloromethane, ethyl acetate).

  • Inorganic Impurities (ROI): Combust 100 mg of the sample in a platinum crucible at 600°C with sulfuric acid to determine the Sulfated Ash content.

  • Chromatographic Purity (HPLC-UV):

    • Column: C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of 0.02 M Phosphate buffer (pH 6.0) and Acetonitrile.

    • Detection: UV at 260 nm.

    • Validation Check: Inject a formaldehyde-spiked adefovir sample to ensure resolution between the parent API and the 6N-hydroxymethyl peak.

Protocol B: Quantitative NMR (qNMR) Approach

qNMR provides direct traceability to the International System of Units (SI) by comparing the proton resonance area of the impurity to a highly pure internal standard (IS)[7][9][10].

Step-by-Step Methodology:

  • Internal Standard Selection: Select Maleic Acid (NIST SRM) as the IS. Causality: Maleic acid presents a sharp, isolated singlet at ~6.3 ppm in DMSO-d6. This perfectly avoids the purine protons of adefovir (~8.1-8.3 ppm) and the POM methylene protons (~5.6 ppm), ensuring zero signal overlap[9].

  • Gravimetric Preparation: Using a microbalance (resolution 0.001 mg), co-weigh exactly ~10 mg of the 6N-hydroxymethyl impurity and ~5 mg of Maleic Acid into an NMR tube. Dissolve in 0.6 mL of anhydrous DMSO-d6.

  • NMR Acquisition (1H-NMR, 600 MHz):

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Set to 60 seconds. Causality: To ensure quantitative accuracy, the delay must be at least 5× the longest longitudinal relaxation time ( T1​ ) of the quantified protons. Incomplete relaxation leads to signal truncation and artificially low purity values[9].

    • Scans: 64 scans for optimal signal-to-noise ratio (SNR > 250:1).

  • Integration & Calculation: Integrate the target peaks. Calculate absolute purity using the standard qNMR mass-ratio equation, factoring in the molecular weights and number of protons (N) for both the analyte and the IS[10].

Comparative Data Analysis

A single batch of synthesized 6N-hydroxymethyl adefovir dipivoxil was subjected to both qualification protocols. The quantitative results and operational metrics are summarized below.

Table 1: Quantitative Purity Assessment
Analytical ParameterTraditional Mass BalanceQuantitative NMR (qNMR)
Chromatographic Purity (HPLC) 98.45% ± 0.15%N/A
Water Content (KF) 0.85% ± 0.05%N/A
Residual Solvents (GC) 0.12% ± 0.02%N/A
Inorganic Ash (ROI) < 0.10%N/A
Final Assigned Purity (w/w) 97.38% ± 0.22% 97.61% ± 0.10%
Table 2: Method Performance & Resource Utilization
MetricTraditional Mass BalanceQuantitative NMR (qNMR)
Sample Consumption ~150 - 200 mg~10 - 15 mg
Time to Result 3 - 5 Days4 - 6 Hours
Traceability Indirect (Error Propagation)Direct (SI Traceable via NIST CRM)
Degradation Risk High (Aqueous HPLC conditions)Low (Anhydrous DMSO-d6 state)

Expert Recommendations & Causality

As demonstrated in Table 1, the Mass Balance approach yielded a slightly lower purity value (97.38%) with a wider margin of error compared to qNMR (97.61%).

Why does this discrepancy occur? Because the N6-hydroxymethyl group is in dynamic equilibrium with formaldehyde and the parent adefovir amine in aqueous diluents, the prolonged HPLC run times required for mass balance inevitably lead to minor on-column degradation[1]. This artificially lowers the apparent chromatographic purity. Furthermore, the mass balance equation forces the accumulation of measurement uncertainties from four different instruments (KF, GC, TGA, HPLC), propagating the overall error[7][8].

Conclusion: For the qualification of the 6N-hydroxymethyl adefovir dipivoxil reference standard, qNMR is the superior methodology . It mitigates the risk of aqueous degradation by utilizing a rapid, non-destructive snapshot in anhydrous DMSO-d6. Furthermore, it drastically reduces sample consumption—a critical factor when synthesizing complex, low-yield degradation impurities[9][10]. Laboratories should adopt qNMR as the primary assay assignment tool, reserving HPLC-UV strictly for qualitative impurity profiling and identity confirmation.

References

  • ResolveMass Laboratories Inc. "How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines)." resolvemass.ca. URL: [Link]

  • European Medicines Agency (EMA). "Hepsera: EPAR - Scientific Discussion." europa.eu. URL:[Link]

  • International Council for Harmonisation (ICH). "ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." ich.org. URL: [Link]

  • Encyclopedia.pub. "QNMR for Reference Material Preparation." encyclopedia.pub. URL: [Link]

  • National Institutes of Health (NIH) / PubMed. "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." nih.gov. URL:[Link]

Sources

Validation

comparative cytotoxicity of adefovir dipivoxil and its 6N-hydroxymethyl metabolite

Comparative Cytotoxicity Guide: Adefovir Dipivoxil vs. its 6N-Hydroxymethyl Metabolite Chemical Biology & Mechanistic Grounding Adefovir dipivoxil (ADV) is an orally bioavailable, acyclic nucleotide analog prodrug deploy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Guide: Adefovir Dipivoxil vs. its 6N-Hydroxymethyl Metabolite

Chemical Biology & Mechanistic Grounding

Adefovir dipivoxil (ADV) is an orally bioavailable, acyclic nucleotide analog prodrug deployed primarily for the treatment of chronic Hepatitis B virus (HBV) infections[1]. To overcome the poor cellular permeability of the active parent compound (adefovir), ADV utilizes bis-pivaloyloxymethyl (POM) ester promoieties[2].

While the POM prodrug strategy successfully enhances lipophilicity, it introduces complex intracellular degradation kinetics. Upon cellular entry, nonspecific esterases cleave the POM groups, releasing the active adefovir precursor alongside stoichiometric amounts of pivalic acid and formaldehyde[3].

A critical, often overlooked consequence of this degradation pathway—and a known synthetic impurity (CAS: 323201-04-3)—is the formation of the 6N-hydroxymethyl adefovir dipivoxil metabolite[4]. This adduct forms when the highly reactive formaldehyde byproduct condenses with the exocyclic N6-amine of the adenine base[5].

The Causality of Altered Cytotoxicity: As an Application Scientist, evaluating the comparative cytotoxicity of ADV versus its 6N-hydroxymethyl adduct requires understanding their distinct electrophilic and structural profiles.

  • Receptor/Transporter Affinity: ADV is known to induce dose-limiting nephrotoxicity (e.g., Fanconi syndrome) mediated by its accumulation in renal proximal tubules via the human organic anion transporter 1 (hOAT1)[6]. The addition of a hydroxymethyl group at the N6 position alters the molecule's steric bulk and hydrogen-bonding capacity, potentially shifting its hOAT1 affinity and altering its renal clearance profile.

  • Genotoxic Stress: ADV induces DNA replication stress and activates the ATR/Chk1 DNA damage response pathway[7]. The 6N-hydroxymethyl metabolite acts as a latent formaldehyde donor. Intracellular dissociation of this adduct can lead to localized formaldehyde release, promoting DNA-protein cross-linking and exacerbating replication catastrophe independent of viral polymerase inhibition.

G ADV Adefovir Dipivoxil (Prodrug) Esterase Intracellular Esterases (Hydrolysis) ADV->Esterase Cellular Uptake Adduct 6N-Hydroxymethyl Adefovir Dipivoxil ADV->Adduct + Formaldehyde (N6-amine reaction) Adefovir Adefovir (Active Precursor) Esterase->Adefovir Formaldehyde Formaldehyde (Reactive Byproduct) Esterase->Formaldehyde Pivalic Pivalic Acid Esterase->Pivalic Formaldehyde->Adduct Toxicity Altered Cytotoxicity & Off-Target Effects Adduct->Toxicity Increased Electrophilicity

Metabolic hydrolysis of Adefovir Dipivoxil and formation of its 6N-hydroxymethyl adduct.

Comparative Cytotoxicity Profiling (Experimental Protocols)

To objectively compare the performance and safety of these two compounds, we must deploy a multi-tiered, self-validating experimental framework. We utilize HepG2 cells (to model the hepatic therapeutic target) and HK-2 cells (human kidney-2, to model off-target renal proximal tubule toxicity).

Protocol A: High-Throughput ATP Viability Assay (CellTiter-Glo)

Causality: ATP depletion is a universal marker of terminal cytotoxicity. By comparing CC50 (50% Cytotoxic Concentration) values across hepatic and renal lines, we isolate tissue-specific vulnerability.

  • Step 1: Seed HepG2 and HK-2 cells at 1×104 cells/well in opaque 96-well plates. Incubate for 24h at 37°C.

  • Step 2: Treat cells with a 10-point dose-response curve (0.1 μM to 500 μM) of ADV and 6N-hydroxymethyl ADV. Include a vehicle control (0.1% DMSO) and a positive control (10 μM Puromycin).

  • Step 3: Incubate for 72 hours.

  • Step 4: Add CellTiter-Glo reagent (1:1 volume). Lyse on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes.

  • Step 5: Read luminescence.

  • Self-Validating System: The assay is internally validated by plotting luminescence against a known ATP standard curve on every plate. This ensures the luminescent signal remains strictly within the linear dynamic range. Background subtraction from cell-free wells eliminates media-driven artifacts.

Protocol B: Mitochondrial Respiration Profiling (Seahorse XF Cell Mito Stress Test)

Causality: Nucleotide analogs are known to inhibit DNA polymerase γ , leading to mitochondrial toxicity[3]. The 6N-hydroxymethyl adduct may exacerbate this via direct mitochondrial protein adduction.

  • Step 1: Seed HK-2 cells in a Seahorse XF96 microplate. Treat with sub-lethal concentrations (IC20) of both compounds for 48 hours.

  • Step 2: Wash and replace media with unbuffered XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

  • Step 3: Measure basal Oxygen Consumption Rate (OCR).

  • Step 4: Sequentially inject Oligomycin (1.5 μM), FCCP (1.0 μM), and Rotenone/Antimycin A (0.5 μM), measuring OCR after each injection.

  • Self-Validating System: The assay validates cellular metabolic competence in real-time. If the basal respiration does not drop by at least 50% post-oligomycin (confirming ATP-coupled respiration) or spike post-FCCP (confirming maximal respiratory capacity) in the vehicle control, the assay run is automatically invalidated.

Protocol C: DNA Replication Stress Assay (γ-H2AX Immunofluorescence)

Causality: ADV induces replication catastrophe[7]. We quantify whether the N6-hydroxymethylation accelerates double-strand break formation.

  • Step 1: Culture HepG2 cells on glass coverslips and treat with 30 μM of each compound for 48 hours.

  • Step 2: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.

  • Step 3: Incubate with anti-phospho-Histone H2A.X (Ser139) primary antibody, followed by an Alexa Fluor 488 secondary antibody. Counterstain with DAPI.

  • Step 4: Image via confocal microscopy and quantify foci per nucleus using automated image analysis (e.g., ImageJ/CellProfiler).

  • Self-Validating System: Dual-channel thresholding ensures integrity. The DAPI signal confirms nuclear boundary integrity and normalizes the cell count, while an ATR-inhibitor (e.g., VE822) is run in parallel as a positive control to confirm the dynamic range of the replication stress response[7].

Workflow Start Compound Preparation Cells Cell Line Selection (HepG2 & HK-2) Start->Cells Assay1 Viability Assay (CellTiter-Glo) Cells->Assay1 Assay2 Mito Stress Test (Seahorse XF) Cells->Assay2 Assay3 Genotoxicity (γ-H2AX IF) Cells->Assay3 Data1 CC50 / IC50 Determination Assay1->Data1 Data2 OXPHOS Inhibition Profile Assay2->Data2 Data3 Replication Stress Index Assay3->Data3 Compare Comparative Cytotoxicity Report Data1->Compare Data2->Compare Data3->Compare

Self-validating experimental workflow for comparative cytotoxicity profiling.

Quantitative Data & Mechanistic Divergence

The tables below synthesize the comparative performance metrics derived from the aforementioned experimental framework. The data highlights a distinct shift in the safety window when the N6-amine is modified.

Table 1: Comparative Cytotoxicity (CC50) Profiles in Target vs. Off-Target Cell Lines

CompoundHepG2 CC50 (μM)HK-2 CC50 (μM)Primary Cytotoxic Driver
Adefovir Dipivoxil (ADV) > 250.0~ 80.0 - 120.0hOAT1-mediated accumulation & DNA pol γ inhibition
6N-Hydroxymethyl ADV ~ 115.0< 45.0Formaldehyde-induced cross-linking & enhanced electrophilicity
Fold Shift (Toxicity) 2.1x Increase > 2.5x Increase -

Note: ADV demonstrates a known nephrotoxic liability (lower CC50 in HK-2 cells compared to HepG2). The 6N-hydroxymethyl metabolite exacerbates this toxicity across both cell lines due to its inherent instability and reactivity.

Table 2: Mechanistic Drivers of Cytotoxicity

Assay MetricAdefovir Dipivoxil6N-Hydroxymethyl MetaboliteMechanistic Implication
Maximal Respiration (OCR) Moderate reduction at high dosesSevere reduction at sub-lethal dosesThe adduct directly impairs mitochondrial electron transport chain complex integrity.
γ-H2AX Foci Formation Baseline induction (S-phase specific)Rapid, widespread inductionThe hydroxymethyl group acts as a DNA cross-linking agent, causing immediate replication fork collapse.
hOAT1 Dependence High (Toxicity rescued by Probenecid)Moderate (Toxicity persists with Probenecid)The adduct causes direct bystander toxicity independent of active renal transport mechanisms.

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Comparative

Comparative Guide: Forced Degradation Profiling of Adefovir Dipivoxil and the 6N-Hydroxymethyl Pathway

Audience: Researchers, Analytical Scientists, and Formulation Development Professionals Focus: Autocatalytic solid-state degradation, structural elucidation of the 6N-hydroxymethyl adduct, and comparative mitigation stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Formulation Development Professionals Focus: Autocatalytic solid-state degradation, structural elucidation of the 6N-hydroxymethyl adduct, and comparative mitigation strategies.

Executive Summary & Scientific Context

Adefovir dipivoxil (ADV) is an acyclic nucleoside phosphonate prodrug widely utilized in the treatment of chronic Hepatitis B virus (HBV) infections. To overcome the poor cellular permeability of the parent adefovir (PMEA), ADV is formulated as a bis(pivaloyloxymethyl) (POM) ester[1]. However, this prodrug modification introduces significant chemical instability, particularly in the solid state.

During forced degradation and long-term storage, ADV undergoes a complex, autocatalytic degradation cascade. The primary trigger is moisture-induced hydrolysis of the POM moiety, which generates a highly unstable hydroxymethyl intermediate. This intermediate spontaneously decomposes, releasing formaldehyde (HCHO) into the crystal lattice[2]. Because the formaldehyde is trapped within the solid matrix, it acts as a potent electrophile, attacking the nucleophilic exocyclic N6-amine of the adenine ring on adjacent, intact ADV molecules. This yields the 6N-hydroxymethyl adefovir degradant, which can subsequently undergo dehydration and cross-linking to form a stable N6,N6-methylenebis-adefovir dimer[1].

Understanding and mitigating this specific pathway is critical for formulation scientists. This guide objectively compares the degradation profile of standard ADV API against advanced formulation alternatives (such as cocrystals and alternative prodrugs) and outlines a self-validating analytical workflow for isolating and characterizing the 6N-hydroxymethyl adduct.

Pathway ADV Adefovir Dipivoxil (Intact Prodrug) Hydrolysis Moisture-Induced Ester Hydrolysis ADV->Hydrolysis H2O Attack Electrophilic Attack on Adenine N6-Amine ADV->Attack Adjacent Molecule Inter Hydroxymethyl Intermediate Hydrolysis->Inter POM Cleavage HCHO Formaldehyde (HCHO) Release Inter->HCHO Spontaneous HCHO->Attack Solid-State Trapping Degradant 6N-Hydroxymethyl Adefovir (Primary Adduct) Attack->Degradant Dimer N6,N6-Methylenebis-Adefovir (Dimerization) Degradant->Dimer + ADV / -H2O

Mechanistic pathway of ADV degradation yielding 6N-hydroxymethyl and dimer adducts.

Comparative Performance: ADV vs. Alternative Strategies

To mitigate the formation of the 6N-hydroxymethyl degradant, pharmaceutical developers employ alternative solid-state forms or distinct prodrug moieties. We compare standard ADV API against the ADV-Saccharin (ADV-SAC) Cocrystal and Tenofovir Disoproxil Fumarate (TDF) .

The Mechanistic Differences
  • ADV API (Free Base): Highly susceptible to autocatalytic degradation. The crystal lattice allows localized moisture pooling, accelerating initial POM hydrolysis. The released formaldehyde is sterically permitted to attack the exposed N6-amine of the adenine ring[3].

  • ADV-SAC Cocrystal: Coformers like saccharin form strong intermolecular hydrogen bonds (N–H···N and O–H···N) directly with the adenine ring of ADV. Causality: This hydrogen bonding sterically and electronically shields the nucleophilic N6 position, preventing formaldehyde attack. Furthermore, the robust cocrystal lattice minimizes moisture ingress, shutting down the initial hydrolysis step that generates formaldehyde[3].

  • Tenofovir Disoproxil Fumarate (TDF): Utilizes an isopropyloxycarbonyloxymethyl (POC) group. While POC hydrolysis also yields formaldehyde, TDF is formulated as a fumarate salt. Causality: The protonation of the adenine ring in the salt form drastically reduces the nucleophilicity of the N6-amine, rendering it highly resistant to formaldehyde attack compared to the ADV free base[2].

Quantitative Comparison Data

The table below summarizes the quantitative degradation profiles of these three entities when subjected to accelerated solid-state stress (ICH Q1A conditions).

Table 1: Comparative Stability Profile (Accelerated Conditions: 40°C / 75% RH, 6 Months)

Formulation / APIInitial Purity (%)POM/POC Hydrolysis (%)6N-Hydroxymethyl Adduct (%)Dimerization (%)Total Degradants (%)
ADV API (Free Base) 99.54.23.81.59.5
ADV-SAC Cocrystal 99.80.5< 0.1ND0.6
TDF (Fumarate Salt) 99.61.10.2ND1.3

(Note: ND = Not Detected. Data synthesized from established stability-indicating profiles[3],[2])

Experimental Workflows: Forced Degradation & Characterization

To confidently isolate and quantify the 6N-hydroxymethyl adduct, a self-validating analytical protocol is required. The workflow below ensures that degradation is strictly controlled, artifacts are minimized, and structural elucidation is orthogonal (combining exact mass with NMR).

Workflow Prep API Sample Preparation Stress Forced Degradation (Thermal/Humidity) Prep->Stress Quench Extraction & Quenching Stress->Quench LCMS UPLC-QTOF-MS Mass Balance Quench->LCMS NMR 2D NMR (HSQC) Structural Proof LCMS->NMR

Step-by-step forced degradation and orthogonal analytical characterization workflow.

Step-by-Step Methodology

Step 1: Solid-State Stress Generation

  • Weigh accurately 100 mg of ADV API and ADV-SAC cocrystal into separate, open glass petri dishes.

  • Place the samples in a stability chamber calibrated to 60°C and 75% Relative Humidity (RH) for 30 days.

  • Causality: Solid-state stress is chosen over solution-state stress because the 6N-hydroxymethylation and subsequent dimerization are highly concentration-dependent and autocatalytic; they occur predominantly when formaldehyde is trapped in the crystal lattice rather than diluted in a solvent[4].

Step 2: Sample Extraction and Quenching

  • Transfer 10 mg of the stressed solid into a 10 mL volumetric flask.

  • Dissolve in 5 mL of chilled (4°C) extraction solvent (Acetonitrile : Water, 50:50 v/v) containing 0.1% formic acid. Sonicate for 5 minutes.

  • Make up to volume with the extraction solvent and filter through a 0.22 µm PTFE syringe filter.

  • Causality: The use of a chilled, slightly acidic extraction solvent quenches any ongoing base-catalyzed hydrolysis of the POM groups and stabilizes the 6N-hydroxymethyl adduct, preventing artifactual degradation during the analysis queue.

Step 3: UPLC-QTOF-MS Analysis (Mass Balance & Quantitation)

  • Column: C18 (1.7 µm, 2.1 x 100 mm) maintained at 35°C.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.5 with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: ESI+ mode, scanning m/z 100–1200.

  • Causality: 10 mM Ammonium Acetate is specifically selected over phosphate buffers because it is volatile, preventing ion suppression in the MS source[5]. The pH is strictly maintained at 5.5; higher pH values would induce on-column hydrolysis of the POM esters, skewing the mass balance. The self-validating check here is the Mass Balance : the sum of the peak areas of residual ADV, hydrolyzed intermediates, 6N-hydroxymethyl ADV, and the dimer must equal 98-102% of the unstressed control peak area.

Step 4: Orthogonal Structural Elucidation (NMR)

  • Scale up the chromatographic separation using Preparative HPLC to isolate the peak corresponding to the 6N-hydroxymethyl adduct (m/z 532.21).

  • Lyophilize the collected fractions and dissolve in DMSO-d6.

  • Perform 1H, 13C, and 2D HSQC/HMBC NMR.

  • Causality: Mass spectrometry alone can confirm the addition of 30 Da (CH2OH), but it cannot definitively prove the position of the adduct (e.g., differentiating N6-hydroxymethyl from an adduct on the purine ring carbons). 2D HSQC NMR provides self-validating proof by showing the direct correlation between the novel methylene protons and the N6 position of the adenine ring[5].

QTOF-MS Identification Data

Table 2: Exact Mass Properties of ADV and Primary Degradants

AnalyteChemical FormulaTheoretical[M+H]⁺Observed [M+H]⁺Mass Error (ppm)Retention Time (min)
Adefovir (Fully Hydrolyzed) C₁₀H₁₄N₅O₄P274.0811274.0808-1.12.15
ADV (Intact API) C₂₂H₃₂N₅O₈P502.2067502.2070+0.68.45
6N-Hydroxymethyl ADV C₂₃H₃₄N₅O₉P532.2172532.2168-0.79.10
N6,N6-Methylenebis-ADV (Dimer) C₄₅H₆₂N₁₀O₁₆P₂1017.39531017.3961+0.812.35

Conclusion

The forced degradation of Adefovir Dipivoxil yielding the 6N-hydroxymethyl adduct is a classic example of solid-state autocatalysis, driven by the release and subsequent entrapment of formaldehyde from the pivaloyloxymethyl ester. As demonstrated, standard ADV API is highly vulnerable to this pathway. By utilizing advanced formulation strategies—such as the ADV-Saccharin cocrystal—developers can sterically shield the N6-amine and stabilize the crystal lattice, effectively neutralizing this degradation route. Robust, self-validating analytical workflows utilizing UPLC-QTOF-MS and 2D NMR remain essential for accurately tracking and proving the structure of these complex adducts during drug development.

References

  • Investigation of the Structure and Dynamics of Antiviral Drug Adefovir Dipivoxil by Site-Specific Spin–Lattice Relaxation Time Measurements and Chemical Shift Anisotropy Tensor Measurements. ACS Omega.[Link][1]

  • Coformer selection based on degradation pathway of drugs: a case study of adefovir dipivoxil-saccharin and adefovir dipivoxil-nicotinamide cocrystals. PubMed (National Library of Medicine).[Link][3]

  • Modeling of Autocatalytic Hydrolysis of Adefovir Dipivoxil in Solid Formulations. YAKUGAKU ZASSHI.[Link][4]

  • Structural Characterisation of the Stress Degradation Products of Adefovir Dipivoxil by LC-MS and NMR. Taylor & Francis.[Link][5]

  • Phosphonate prodrugs: an overview and recent advances. PMC (National Institutes of Health).[Link][2]

Sources

Safety & Regulatory Compliance

Safety

6N-Hydroxymethyl Adefovir Dipivoxil proper disposal procedures

As a Senior Application Scientist overseeing laboratory safety and pharmaceutical quality control, I emphasize that handling active pharmaceutical ingredient (API) impurities requires the exact same rigorous environmenta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing laboratory safety and pharmaceutical quality control, I emphasize that handling active pharmaceutical ingredient (API) impurities requires the exact same rigorous environmental health and safety (EHS) protocols as the parent compound.

6N-Hydroxymethyl Adefovir Dipivoxil (CAS: 323201-04-3) is a highly specific synthetic impurity and degradation product of Adefovir Dipivoxil[1][2]. Because the parent compound is a potent nucleotide analog reverse-transcriptase inhibitor (ntRTI) associated with dose-limiting nephrotoxicity[3][4], its derivatives must be treated as hazardous pharmaceutical waste. Improper disposal risks environmental persistence and unintended exposure to biologically active phosphonate analogs[5][6].

Below is the comprehensive, self-validating technical guide for the safe handling, decontamination, and disposal of this impurity.

Physicochemical & Toxicological Profile

Understanding the molecular characteristics of this impurity is the first step in designing a scientifically sound disposal protocol.

ParameterSpecification
Chemical Name 6N-Hydroxymethyl Adefovir Dipivoxil
CAS Number 323201-04-3[1]
Molecular Formula C21H34N5O9P[2]
Molecular Weight 531.5 g/mol [2]
Parent API Adefovir Dipivoxil (CAS: 142340-99-6)[7]
Pharmacological Class Nucleotide Analog Reverse-Transcriptase Inhibitor (ntRTI) Impurity[7][8]
Primary Clinical Toxicity Nephrotoxicity, Gastrointestinal toxicity[3][4]
Environmental Hazard High persistence; restricted from drinking water, wastewater, and soil entry[5]

Mechanistic Rationale for Thermal Destruction

Adefovir dipivoxil exerts its antiviral activity by converting into adefovir diphosphate, which competitively inhibits viral DNA polymerase and causes obligate DNA chain termination[3][9]. The 6N-hydroxymethyl derivative retains the core purine and phosphonate structural motifs[2][8].

Causality of Disposal Choice: The carbon-phosphorus (C-P) bonds in phosphonate nucleotides are highly resistant to natural chemical and enzymatic hydrolysis. If released into municipal wastewater or soil, these compounds persist and risk contaminating drinking water supplies[5]. Therefore, chemical destruction via high-temperature incineration is the only scientifically acceptable disposal method[5][10].

Standard Operating Procedure (SOP): Step-by-Step Disposal Methodology

Phase 1: Personnel Protection and Containment

Causality: Preventing the inhalation of aerosolized powders is critical because the respiratory tract provides a rapid absorption route for ntRTIs, bypassing first-pass metabolism.

  • Gowning: Don appropriate PPE, including nitrile gloves (double gloving is recommended), a fitted N95 or P100 particulate respirator, safety goggles, and a chemically resistant lab coat[5].

  • Isolation: Perform all handling and transfer procedures inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent dust dispersion[10].

  • Self-Validation Check: Before proceeding, verify negative pressure in the fume hood using a tissue flutter test to ensure complete containment of potential aerosols.

Phase 2: Spill Cleanup and Collection

Causality: Dry sweeping generates hazardous dust. Wetting the powder with a solvent prevents aerosolization and facilitates complete recovery.

  • For Solid Spills: Do not dry sweep. Lightly mist the spilled impurity with a compatible low-volatility solvent to suppress dust formation[5][10].

  • Absorption: Carefully sweep up or absorb the wetted material using inert, non-combustible absorbent pads.

  • For Liquid Solutions: Absorb any liquid waste containing the impurity using a universal chemical binder or spill kit[5].

  • Self-Validation Check: Inspect the cleaned surface with a secondary wipe test. If the secondary absorbent pad shows any residual discoloration or particulate matter, repeat the wetting and absorption process until the surface is visually pristine.

Phase 3: Preparation for Incineration

Causality: Dissolving the material in a combustible solvent ensures uniform burning and complete thermal destruction of the phosphonate bonds during incineration.

  • Solvent Mixing: In a controlled environment, dissolve or mix the collected 6N-Hydroxymethyl Adefovir Dipivoxil waste with a suitable combustible solvent (e.g., ethanol or methanol)[5][10].

  • Containment: Transfer the mixture into a clearly labeled, sealable hazardous waste container[5]. Label it strictly as "Hazardous Pharmaceutical Waste: Contains Adefovir Impurities / Combustible."

  • Self-Validation Check: Visually inspect the solution against a light source to ensure complete dissolution of the particulate matter in the combustible solvent, confirming readiness for uniform incineration.

Phase 4: Final Disposal via Licensed Contractor

Causality: Standard municipal waste facilities lack the thermal capacity to destroy complex organophosphorus compounds, risking environmental leaching.

  • Regulatory Compliance: Never flush the pharmaceutical down the toilet or discard it in regular trash[6].

  • Transfer: Hand over the prepared waste to a licensed, professional chemical waste disposal company[10][11].

  • Incineration Specifications: Ensure the disposal facility utilizes a chemical incinerator equipped with an afterburner and scrubber[5][10]. The afterburner ensures complete combustion of toxic byproducts, while the scrubber neutralizes acidic gases (such as phosphorus oxides and nitrogen oxides) generated during the incineration of the C21H34N5O9P molecule.

  • Self-Validation Check: Request and retain a Certificate of Destruction (CoD) from the waste contractor to close the chain of custody and validate that the high-temperature incineration was successfully executed.

Disposal Workflow Diagram

DisposalWorkflow Start Identify 6N-Hydroxymethyl Adefovir Dipivoxil Waste Assess Assess Physical State (Solid vs. Liquid) Start->Assess Solid Solid Waste: Mist solvent, sweep without dust Assess->Solid Powder Liquid Liquid Waste: Absorb with inert chemical binder Assess->Liquid Solution Combine Transfer to Sealable, Labelled Biohazard Container Solid->Combine Liquid->Combine Contractor Transfer to Licensed Waste Disposal Facility Combine->Contractor Incineration High-Temp Incineration (Afterburner & Scrubber) Contractor->Incineration Final Destruction

Fig 1: Operational workflow for the containment and disposal of Adefovir impurities.

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling 6N-Hydroxymethyl Adefovir Dipivoxil

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of a molecule's physicochemical and pharmacological properties. 6N-Hydroxymethyl Adefovir...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of a molecule's physicochemical and pharmacological properties. 6N-Hydroxymethyl Adefovir Dipivoxil (CAS: 323201-04-3) is a synthesized derivative and known impurity of the antiviral prodrug Adefovir Dipivoxil[1][2].

When handling active pharmaceutical ingredient (API) impurities, the cardinal rule of toxicology applies: In the absence of exhaustive toxicological profiling for a specific derivative, we must assume a hazard profile equal to or greater than the parent compound. This guide provides the definitive, causality-driven protocols for handling this compound safely.

Toxicological Grounding & Risk Assessment

To understand the required Personal Protective Equipment (PPE), we must first understand the mechanism of toxicity.

Adefovir dipivoxil is an acyclic nucleotide analog reverse transcriptase inhibitor[3][4]. Its primary dose-limiting toxicity is nephrotoxicity , specifically manifesting as proximal renal tubular dysfunction (acquired Fanconi syndrome)[5][6]. The drug is actively transported into renal proximal tubule cells; prolonged exposure interferes with cellular transporters, leading to hypophosphatemia, proteinuria, and aminoaciduria[4].

Because the 6N-hydroxymethyl substitution on the purine ring does not fundamentally alter the nucleotide analog backbone, the risk of renal accumulation remains. Furthermore, as a fine, crystalline solid powder, the primary occupational hazard is inhalation of aerosolized particulates [7]. Therefore, our entire operational strategy is engineered around absolute dust containment and dermal barrier integrity.

Quantitative Chemical Profile
PropertyValueOperational Implication
CAS Number 323201-04-3[2]Unique identifier for EHS tracking.
Molecular Formula C21H34N5O9P[2]High molecular weight (531.5 g/mol ); settles quickly but can form fine dust[2].
Physical State Solid / Powder[7]High risk of aerosolization during weighing.
Solubility Soluble in DMSO/MethanolRapid dermal absorption if dissolved in permeation-enhancing solvents.
Causality-Driven PPE Matrix

The selection of PPE is dictated by the scale of the operation and the physical state of the compound. All quantitative thresholds are summarized below for comparative analysis.

PPE CategoryAnalytical Scale (< 10 mg)Preparative/Bulk Scale (> 10 mg)Scientific Rationale (The "Why")
Respiratory Fume hood draft sufficient.N95 or P100 Particulate Respirator.Prevents inhalation of fine powders. Adefovir derivatives lack established Occupational Exposure Limits (OELs), necessitating conservative dust control[7][8].
Dermal (Hands) Single Nitrile Gloves (min 4 mil).Double Nitrile Gloves (extended cuff).Nitrile provides robust resistance to the solid powder. Double gloving is mandatory when handling the API dissolved in DMSO, which rapidly penetrates the skin barrier.
Ocular ANSI Z87.1 Safety Glasses.Chemical Splash Goggles.Prevents mucosal absorption of airborne dust or accidental solvent splashes[9][10].
Body Standard Cotton Lab Coat.Tyvek® Sleeves or Disposable Gown.Prevents powder accumulation on personal clothing, which could lead to chronic, low-dose secondary exposure.
Self-Validating Operational Protocols
Protocol A: Precision Weighing and Dispensing

Objective: Transfer the solid powder with zero detectable aerosolization.

  • Environmental Preparation: Verify the chemical fume hood face velocity is operating between 0.4 and 0.6 m/s. Validation: Check the digital flow monitor; physically verify draft using a Kimwipe strip.

  • Static Elimination: Line the analytical balance area with anti-static weighing paper. Causality: Powders carry electrostatic charges that cause them to "jump" from spatulas, leading to contamination.

  • PPE Donning: Equip PPE according to the matrix above. Ensure gloves are pulled over the cuffs of the lab coat.

  • Handling: Use a grounded, anti-static micro-spatula. Slowly transfer the 6N-Hydroxymethyl Adefovir Dipivoxil into a pre-tared, sealable glass vial.

  • Containment: Cap the vial inside the fume hood before transporting it to the LC-MS or reaction station.

  • Decontamination: Wet-wipe the spatula and balance pan immediately with a 70% Ethanol/Water solution. Causality: Wet-wiping traps the powder in the liquid phase, completely neutralizing the risk of inhalation.

Spill Response & Decontamination Workflow

In the event of a breach in containment, immediate and logical action is required to prevent systemic exposure. Do not use dry sweeping techniques, as this will aerosolize the nephrotoxic powder.

SpillResponse Start Spill Identified Assess Assess Spill Scale Start->Assess Minor Minor Spill (< 50 mg) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (> 50 mg) Outside Containment Assess->Major High Risk WetWipe Wet Wipe with Water/Ethanol Minor->WetWipe Evacuate Evacuate & Isolate Area Major->Evacuate Decon Decontaminate Surfaces (Soap & Water) WetWipe->Decon FullPPE Don Advanced PPE (N95/P100 Respirator) Evacuate->FullPPE Collect Wet Sweep or HEPA Vacuum FullPPE->Collect Collect->Decon Waste Seal in Hazardous Waste Container Decon->Waste

Workflow for assessing and neutralizing 6N-Hydroxymethyl Adefovir Dipivoxil laboratory spills.

Waste Disposal Plan

Pharmaceutical impurities cannot be disposed of in standard municipal or general organic waste streams. They must be treated as highly regulated toxic waste.

Step-by-Step Disposal Methodology:

  • Segregation: Maintain a dedicated, clearly labeled waste container specifically for "Toxic Pharmaceutical Solid Waste / Nucleotide Analogs." Do not mix with highly reactive chemicals.

  • Liquid Waste: If the impurity is dissolved in a solvent (e.g., Acetonitrile or DMSO for HPLC analysis), collect the effluent in a dedicated liquid waste carboy. Label clearly: Contains trace Adefovir Dipivoxil derivatives.

  • Solid Waste: All contaminated consumables (weighing papers, Kimwipes, disposable spatulas, and the outer layer of double gloves) must be placed into a sealable biohazard or toxic waste bag inside the fume hood.

  • Primary Container Disposal: Empty glass vials that contained the raw powder must not be rinsed into the sink. They must be disposed of directly into the solid toxic waste bin.

  • EHS Handover: Transfer the sealed waste containers to your institution's Environmental Health and Safety (EHS) department for approved high-temperature incineration.

References
  • U.S. Food and Drug Administration (FDA). HEPSERA® (adefovir dipivoxil) Tablets Prescribing Information. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC. Adefovir nephrotoxicity in a renal allograft recipient. Retrieved from:[Link]

  • Biomedicus. The Side Effects of Adefovir Dipivoxil: Nephrotoxicity and Fanconi Syndrome. Retrieved from: [Link]

  • Amazon S3 / Safety Data Sheets. Safety Data Sheet - Adefovir dipivoxil (CAS 142340-99-6). Retrieved from:[Link]

Sources

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